8-Methyl-9H-purine
Description
Context of Purine (B94841) Derivatives in Biological Systems
Purines are heterocyclic aromatic organic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.orgnumberanalytics.comrsc.org They represent one of the most widespread classes of nitrogen-containing heterocycles in nature. wikipedia.orgbenthamdirect.com While the parent compound, purine itself, has not been found in nature, its derivatives are fundamental to all forms of life. mdpi.com
Purine derivatives are central to a vast array of cellular processes, demonstrating remarkable functional diversity. pharmdguru.comnih.gov
Nucleic Acid Synthesis : The purine bases, adenine (B156593) and guanine (B1146940), are essential building blocks of the nucleic acids DNA and RNA, which carry the genetic blueprint of all living organisms. wikipedia.orgnumberanalytics.combiosyn.comnumberanalytics.com These bases pair with their complementary pyrimidines (thymine or uracil, and cytosine) to form the structure of the double helix and enable the transmission of genetic information. wikipedia.org The synthesis of nucleic acids requires a balanced supply of purine and pyrimidine nucleotides. muni.cznih.govwikipedia.org
Energy Metabolism : Purine nucleotides, most notably adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), are the primary "energy currency" of the cell. numberanalytics.commdpi.comnumberanalytics.com The hydrolysis of the high-energy phosphate (B84403) bonds in ATP releases energy that powers a multitude of cellular functions, including muscle contraction, active transport, and biosynthesis. nih.gov
Signal Transduction : Purines and their derivatives act as critical signaling molecules both inside and outside the cell. numberanalytics.comnih.govfrontiersin.org Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), derived from ATP and GTP respectively, function as ubiquitous second messengers in intracellular signaling cascades, regulating processes like hormone response and neurotransmission. mdpi.com Extracellularly, purines like adenosine and ATP act as neurotransmitters and neuromodulators by binding to specific purinergic receptors, influencing processes such as inflammation, immune responses, and neurotransmission. mdpi.comnih.govfrontiersin.org
The purine ring system is among the most prevalent heterocyclic structures in nature. benthamdirect.commdpi.com This ubiquity and their inherent ability to interact with a wide range of biological targets have led to purines being recognized as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.govresearchgate.netcapes.gov.brresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.
The structural features of the purine core allow for the introduction of various substituents at different positions, enabling the creation of large and diverse chemical libraries. nih.govresearchgate.net This chemical tractability, combined with their natural role in numerous biological pathways, makes purine derivatives highly valuable starting points for drug discovery programs. researchgate.netnih.gov Modifications to the purine core have yielded a multitude of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.netresearchgate.net
Beyond their roles in nucleic acids and energy transfer, purine derivatives are essential components of several vital enzyme cofactors. mdpi.comavcr.cz These cofactors assist enzymes in catalyzing a wide variety of metabolic reactions.
Key examples include:
Nicotinamide adenine dinucleotide (NAD) and Flavin adenine dinucleotide (FAD) : These are critical coenzymes in cellular respiration, facilitating oxidation-reduction reactions. mdpi.comnumberanalytics.com
Coenzyme A (CoA) : This cofactor, which contains an adenosine derivative, is central to the metabolism of carbohydrates and fats, including the synthesis and oxidation of fatty acids. avcr.cz
The purine moiety within these cofactors often plays a crucial role in binding to the associated enzyme. avcr.cz Furthermore, purine derivatives themselves can act as direct ligands for a variety of receptors, such as the adenosine receptors, which are important drug targets. mdpi.comontosight.ai
Significance of 8-Methyl-9H-purine as a Research Scaffold
This compound is a specific derivative of the purine family, characterized by a methyl group at the C8 position of the purine ring. lookchem.com This seemingly simple modification imparts unique properties to the molecule, making it a valuable tool and building block in chemical and biological research.
The introduction of a substituent at the C8 position of the purine ring can significantly influence the molecule's conformation and biological activity. avcr.cznih.gov
Conformational Influence : In purine nucleosides, the glycosidic bond between the base and the sugar can adopt either an anti or a syn conformation. Typically, the anti conformation is favored. However, a bulky substituent at the C8 position, such as a methyl group, creates steric hindrance that favors the syn conformation. nih.gov This conformational control is a powerful tool in drug design and in studies of nucleic acid structure, as it can be used to probe the structural requirements of enzyme active sites or to stabilize alternative DNA structures like Z-DNA. nih.govresearchgate.net
Modulation of Biological Activity : Methylation at the 8-position can alter the electronic properties and steric profile of the purine, affecting its ability to interact with biological targets like enzymes or receptors. vulcanchem.comontosight.ai This modification is a common strategy in medicinal chemistry to fine-tune the potency and selectivity of purine-based drug candidates. For example, 8-substituted purines have been investigated as kinase inhibitors and adenosine receptor antagonists. nih.govvulcanchem.comnih.gov
This compound and its close chemical relatives serve as versatile starting materials or intermediates in the synthesis of more complex, biologically active molecules. lookchem.comacs.org Its purine core provides a pre-built scaffold that can be further elaborated through various chemical reactions. researchgate.net
Researchers utilize 8-methylpurine derivatives to create novel compounds for therapeutic applications. For instance, an this compound scaffold was used in the design and synthesis of potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov Similarly, it has been used as a key intermediate in the synthesis of compounds targeting adenosine receptors for potential use in treating neurodegenerative diseases like Parkinson's disease. lookchem.comnih.gov The availability of synthetic routes to various 8-methylpurine derivatives, such as 2,6-dichloro-8-methyl-9H-purine, facilitates the exploration of this chemical space for drug discovery. bldpharm.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 934-33-8 | lookchem.combldpharm.comambeed.com |
| Molecular Formula | C₆H₆N₄ | lookchem.combldpharm.comambeed.com |
| Molecular Weight | 134.14 g/mol | lookchem.combldpharm.comambeed.com |
| Topological Polar Surface Area (TPSA) | 54.46 Ų | ambeed.com |
| Hydrogen Bond Acceptors | 3 | ambeed.com |
| Hydrogen Bond Donors | 1 | ambeed.com |
Table 2: Key Purine Derivatives and Their Biological Roles
| Compound | Class | Primary Biological Role(s) |
| Adenine | Purine Base | Component of DNA, RNA, ATP, NAD, FAD. wikipedia.orgnumberanalytics.com |
| Guanine | Purine Base | Component of DNA, RNA, GTP. wikipedia.orgnumberanalytics.com |
| Adenosine Triphosphate (ATP) | Purine Nucleotide | Main energy currency of the cell, signal molecule. mdpi.comnumberanalytics.com |
| Guanosine Triphosphate (GTP) | Purine Nucleotide | Energy source, signal molecule in G-protein pathways. mdpi.comnumberanalytics.com |
| Cyclic AMP (cAMP) | Purine Nucleotide | Intracellular second messenger. mdpi.com |
| Coenzyme A (CoA) | Purine-containing Cofactor | Metabolism of fatty acids and carbohydrates. avcr.cz |
Historical Context and Evolution of Purine Analogues in Academic Research
The journey into the world of purine analogues is a story of fundamental chemical synthesis evolving into the targeted design of biologically active molecules. The parent compound, purine, was first synthesized by the German chemist Emil Fischer in 1898, a seminal achievement that laid the groundwork for an entire field of organic and medicinal chemistry. wikipedia.org Fischer's initial synthesis started from uric acid, which had been isolated from kidney stones over a century earlier in 1776. wikipedia.org This foundational work opened the door for chemists to explore the vast chemical space of purine derivatives.
Early academic research into purine analogues was significantly propelled by the quest for potential therapeutic agents. A pivotal moment in this evolution was the work on potential purine antagonists. An early example of specific research into 8-alkylpurines can be found in a 1958 publication detailing the synthesis of several 8-methylpurines. acs.org This indicates that academic interest in the C8-substituted purine scaffold has existed for well over half a century.
The development of synthetic methodologies has been central to the evolution of research on purine analogues. Classical methods for creating 8-alkylpurines involved transition-metal-catalyzed cross-coupling reactions of 8-halogenopurines with various alkylating agents like organotin, organozinc, and Grignard reagents. rhhz.net While effective, these methods often required harsh conditions and multiple steps. nih.gov
The academic pursuit of more efficient and versatile synthetic routes has led to significant innovations. In recent years, research has focused on developing one-pot syntheses and microwave-assisted protocols to generate libraries of polysubstituted purine analogues. nih.govrsc.org These modern techniques offer advantages in terms of reaction time, yield, and the ability to create a diverse range of compounds for biological screening. nih.gov For instance, one-pot procedures have been developed to synthesize 6,8,9-polysubstituted purines from diaminopyrimidines. rsc.org Furthermore, direct C-H activation has emerged as a highly atom-economical approach for the alkylation of the purine ring, providing a more direct route to compounds like 8-alkylpurines. rhhz.net
The academic interest in this compound and its analogues is often linked to their potential as modulators of biological processes. The purine scaffold is recognized as a "privileged structure" in medicinal chemistry, and substitutions at the 8-position have been explored for the development of kinase inhibitors and other therapeutic agents. researchgate.net For example, derivatives of 8-arylmethyl-9H-purin-6-amine have been investigated as potent inhibitors of Heat Shock Protein 90 (Hsp90), a target in cancer therapy. nih.gov This demonstrates a clear evolution from fundamental synthesis to the rational design of molecules with specific biological targets.
The table below summarizes key milestones in the historical and synthetic evolution of purine analogues, with a focus on 8-substituted derivatives.
| Year/Era | Key Development | Significance in Academic Research |
| 1898 | First synthesis of the parent purine molecule by Emil Fischer. wikipedia.org | Established the foundational chemistry for the entire class of purine compounds. |
| 1958 | Publication on the synthesis of 8-methylpurines. acs.org | Demonstrates early academic interest in C8-alkylation of the purine core. |
| Late 20th Century | Widespread use of classical cross-coupling reactions for 8-alkylpurine synthesis. rhhz.net | Enabled the synthesis of a variety of 8-substituted purines, though often with limitations. |
| Early 21st Century | Development of one-pot and microwave-assisted synthesis methods. nih.govrsc.org | Provided more efficient, rapid, and diverse routes to novel purine analogues for research. |
| Modern Era | Application of direct C-H activation for purine alkylation. rhhz.net | Represents a highly efficient and atom-economical strategy for synthesizing 8-alkylpurines. |
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYFLWZKIMYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281731 | |
| Record name | 8-Methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-33-8 | |
| Record name | 8-Methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies of 8 Methyl 9h Purine Analogues
General Synthesis Pathways of 8-Methyl-9H-purine and its Core Structure
The foundational purine (B94841) structure is assembled in living organisms through two primary, highly conserved pathways: de novo synthesis and salvage pathways.
De Novo Purine Biosynthesis Pathways.pixorize.commicrobenotes.com
De novo, meaning "from the beginning," synthesis builds the purine ring from simple precursor molecules. microbenotes.com This process is a multi-step, energy-intensive pathway that occurs in the cytoplasm of cells. The purine ring is constructed on a ribose-5-phosphate (B1218738) scaffold. libretexts.orgwikipedia.org
The de novo synthesis of purines commences with ribose-5-phosphate (R5P), which is activated to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP). pixorize.comyoutube.com The pathway then proceeds through a series of ten enzymatic steps to form the first purine nucleotide, inosine (B1671953) monophosphate (IMP). frontiersin.org IMP serves as a crucial branch point, leading to the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). pixorize.comyoutube.com
Key molecular contributors to the purine ring in this pathway include amino acids such as glycine, glutamine, and aspartate, as well as one-carbon units supplied by tetrahydrofolate. pixorize.comwikipedia.org
Table 1: Key Enzymes in De Novo Purine Biosynthesis
| Step | Enzyme | Function |
|---|---|---|
| R5P to PRPP | Ribose-phosphate diphosphokinase (PRPP synthetase) | Activates ribose-5-phosphate. pixorize.com |
| PRPP to 5-phosphoribosylamine | Glutamine PRPP amidotransferase | The committed step in purine synthesis. microbenotes.com |
| Series of 9 steps | Multifunctional enzymes | Forms the purine precursor, IMP. microbenotes.com |
| IMP to AMP | Adenylosuccinate synthetase and adenylosuccinate lyase | Converts IMP to AMP. |
Purine Salvage Pathways.pixorize.comnih.gov
In contrast to the energy-demanding de novo pathway, the purine salvage pathway recycles purine bases and nucleosides that result from the degradation of RNA and DNA. wikipedia.org This pathway is a more energy-efficient means of maintaining the cellular pool of purine nucleotides. droracle.ai
The key enzymes in this pathway are phosphoribosyltransferases, which attach a salvaged purine base to a PRPP molecule. wikipedia.org There are two main enzymes involved:
Adenine (B156593) phosphoribosyltransferase (APRT): Salvages adenine. libretexts.orgwikipedia.org
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Salvages hypoxanthine (B114508) and guanine (B1146940). wikipedia.orgdroracle.ai
Targeted Synthesis of this compound and its Derivatives
The specific synthesis of this compound and its derivatives involves chemical methods that allow for the precise placement of the methyl group at the C8 position of the purine core.
Methods for Introducing the 8-Methyl Group
Several synthetic strategies have been developed to introduce a methyl group at the C8 position of the purine ring. One common approach involves the lithiation of a protected purine derivative, followed by treatment with an electrophilic methyl source like methyl iodide. uio.nomdpi.com For instance, a silyl-protected adenosine can be treated with a strong base such as lithium diisopropylamide (LDA) to deprotonate the C8 position, which is then quenched with methyl iodide to yield the C8-methylated product. uio.nomdpi.com
Another method is the metal-ion mediated radical reaction. nih.gov This can be achieved using t-butyl hydroperoxide (TBHP) as the methyl source, catalyzed by ferrous ions, particularly in acidic conditions for guanosine and its derivatives. nih.gov Transition-metal catalyzed cross-coupling reactions of 8-halogenopurines with alkylating agents like tetraalkyltin in the presence of a palladium catalyst also serve as a viable route. uio.norhhz.net
Annulation Reactions for Purine Core Formation.thieme-connect.dersc.org
The construction of the purine ring itself is often achieved through annulation reactions, which involve the fusion of a pyrimidine (B1678525) ring with an imidazole (B134444) ring, or vice versa. thieme-connect.de
The Traube synthesis is a classic and widely used method that starts with a substituted pyrimidine-4,5-diamine. thieme-connect.de The imidazole ring is then formed by cyclization with a one-carbon synthon, such as formic acid or diethoxymethyl acetate. thieme-connect.de
Alternatively, the synthesis can begin with a substituted imidazole, to which the pyrimidine ring is then fused. thieme-connect.de More recent methods have explored one-pot syntheses. For example, 8-arylmethyl-9H-purin-6-amines have been synthesized via a microwave-assisted, one-pot reaction of a pyrimidine-4,5,6-triamine (B90907) with a carboxylic acid in the presence of triphenylphosphite. nih.gov Another approach involves the annulation of 5-aminoimidazole-4-carbonitriles with various one-carbon reagents like formic acid, urea, or guanidine (B92328) carbonate to rapidly generate a diversity of C8-substituted purines. researchgate.net
Table 2: Common Reagents in Purine Annulation Reactions
| Starting Material | Annulation Reagent | Resulting Purine Derivative |
|---|---|---|
| Pyrimidine-4,5-diamine | Formic acid | Purine. thieme-connect.de |
| Pyrimidine-4,5,6-triamine | Phenylacetic acid derivative | 8-arylmethyl-9H-purin-6-amine. nih.gov |
| 5-aminoimidazole-4-carbonitrile | Formic acid | 8,9-disubstituted-6,9-dihydro-1H-purin-6-one. researchgate.net |
| 5-aminoimidazole-4-carbonitrile | Urea | 6-amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-one. researchgate.net |
One- and Two-Step Annulation from 5-Aminoimidazole-4-carbonitriles
A versatile strategy for synthesizing a variety of C-8 and N-9 substituted purines involves annulation reactions starting from 5-aminoimidazole-4-carbonitriles. acs.orgnih.gov This approach allows for the construction of the pyrimidine portion of the purine ring in either one or two steps, yielding a range of purine derivatives in moderate to good yields. acs.orgnih.govresearchgate.netresearchgate.net
In a one-step process, 5-aminoimidazole-4-carbonitriles can be reacted with various C1 donor reagents to directly form the purine ring. acs.orgnih.gov For instance, the use of formic acid leads to the formation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. acs.orgnih.govresearchgate.net Other reagents like urea, guanidine carbonate, and phenylisocyanate can also be employed to generate diverse purine structures in a single step. acs.orgnih.gov
Alternatively, a two-step sequence can be utilized. This typically involves an initial reaction with a reagent like formamide (B127407) or hydrazine, followed by a subsequent cyclization step to yield the final purine product. acs.orgnih.gov For example, 8,9-disubstituted-9H-purin-6-amines can be synthesized in two steps using formamide. acs.org This stepwise approach offers flexibility in introducing different functionalities.
| Starting Material | Reagent | Product Type | Steps | Reference |
| 5-Aminoimidazole-4-carbonitriles | Formic Acid | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones | One | acs.orgnih.gov |
| 5-Aminoimidazole-4-carbonitriles | Urea | 6-amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-ones | One | acs.orgnih.gov |
| 5-Aminoimidazole-4-carbonitriles | Guanidine Carbonate | 8,9-disubstituted-3,9-dihydro-2H-purin-2,6-diamines | One | acs.orgnih.gov |
| 5-Aminoimidazole-4-carbonitriles | Formamide | 8,9-disubstituted-9H-purin-6-amines | Two | acs.orgnih.gov |
Photocatalyst-Free Visible-Light-Enhanced Annulation Approaches
Recent advancements in synthetic methodology have led to the development of photocatalyst-free, visible-light-enhanced strategies for the synthesis of purine analogues. nih.govacs.org These methods are considered green and mild, avoiding the need for external transition metals, oxidants, or bases. nih.govacs.org
One such approach involves the formation of electron donor-acceptor (EDA) complexes that can be activated by visible light. nih.govacs.org For the synthesis of pyrazolo[1,5-a] acs.orgnih.govtriazine-2,4-diamines, a type of purine analogue, in situ generated pyrazolthiourea intermediates react with 1,1,3,3-tetramethylguanidines (TMG) in a formal [4 + 2] annulation. nih.govacs.org This one-pot protocol results in the formation of three new C-N bonds. nih.govacs.org The formation of the photoactive EDA complex between pyrazolthiourea and TMG has been confirmed by UV-vis spectroscopy and 1H NMR experiments. nih.gov This methodology provides an efficient route to purine analogues with potential applications in drug discovery. nih.govacs.org
Modifications at the 6-Position
The 6-position of the purine ring is a common site for modification to influence the biological activity of the molecule. redalyc.org A variety of functional groups can be introduced at this position, often starting from a 6-chloropurine (B14466) intermediate.
Nucleophilic Substitutions of 6-Chloro-9H-purines
6-Chloro-9H-purine and its derivatives are key intermediates for the synthesis of 6-substituted purines. nih.govcdnsciencepub.com The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic substitution by a wide range of nucleophiles. nih.govkoreascience.kr This allows for the introduction of diverse functionalities at this position.
The reaction is typically carried out by treating the 6-chloropurine derivative with a suitable nucleophilic reagent. cdnsciencepub.com For example, reacting 9-furfuryl-6-chloropurine with various nucleophiles has been used to synthesize a series of 9-furfuryl-6-substituted purines. cdnsciencepub.com Similarly, commercially available 6-chloro-9H-purine derivatives can undergo nucleophilic substitution with reagents like bipiperidine to yield the corresponding 6-substituted products. nih.gov
Introduction of Diverse Functional Groups (e.g., Benzoxy, Ethoxy, Morpholino)
A variety of functional groups can be introduced at the 6-position of the purine ring through nucleophilic substitution of a 6-chloro precursor. This allows for the fine-tuning of the molecule's properties.
Benzoxy Group: The introduction of a benzoxy group can be achieved by reacting a 6-chloropurine with benzyl (B1604629) alcohol.
Ethoxy Group: An ethoxy group can be introduced by reacting a 6-chloropurine with ethanol (B145695) or an ethoxide source. rsc.org For example, 6-ethoxy-9-isopropyl-9H-purine has been synthesized from the corresponding 6-chloro derivative. rsc.org
Morpholino Group: The morpholino group is a common substituent in biologically active purine derivatives. nih.govresearchgate.net It is typically introduced by reacting a 6-chloropurine with morpholine. nih.govresearchgate.net For instance, a series of N-9 substituted 6-morpholino-9H-purine derivatives have been synthesized via a multi-step pathway starting from a 6-chloropurine. researchgate.net
| 6-Chloro-Purine Derivative | Nucleophile | Functional Group Introduced | Reference |
| 9-Furfuryl-6-chloropurine | Various Nucleophiles | Various | cdnsciencepub.com |
| 6-Chloro-9H-purine | Bipiperidine | Bipiperidinyl | nih.gov |
| 6-Chloro-9-isopropyl-9H-purine | Ethanol | Ethoxy | rsc.org |
| 6-Chloropurine | Morpholine | Morpholino | nih.govresearchgate.net |
Modifications at the 9-Position
The N9 position of the purine ring is another critical site for derivatization, with alkylation being a common modification.
Mitsunobu-Type Alkylation at N9
The Mitsunobu reaction is a widely used method for the N9-alkylation of purines. vulcanchem.comscilit.comnih.gov This reaction allows for the formation of a C-N bond between the N9 atom of the purine ring and a primary or secondary alcohol. mdpi.com The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com
One of the key advantages of the Mitsunobu reaction is its high regioselectivity for the N9 position over the N7 position, which is often a challenge in direct alkylation methods. mdpi.com However, a drawback of this method can be the difficulty in removing the triphenylphosphine oxide by-product. uio.no
The Mitsunobu reaction has been successfully employed for the synthesis of a variety of N9-alkylated purines. For instance, it has been used to introduce cycloalkyl groups, such as cyclopentyl, onto the N9 position of purines. mdpi.com It has also been utilized in the synthesis of 9-(2,6-difluorobenzyl)-9H-purine analogs. pharm.or.jp The reaction conditions, such as the choice of solvent and temperature, can be optimized to improve yields and selectivity. mdpi.compharm.or.jp
| Purine Substrate | Alcohol | Reagents | Product | Reference |
| 6-Hydroxypurine | Cycloheptanol | PPh3, DEAD/DIAD | 6-Hydroxy-9-cycloheptyl-9H-purine | vulcanchem.com |
| Purine | Cyclopentanol | PPh3, DEAD/DIAD | 9-Cyclopentyl-9H-purine | mdpi.com |
| 2,6-Dichloropurine (B15474) | 2,6-Difluorobenzyl alcohol | PPh3, DIAD | 2,6-Dichloro-9-(2,6-difluorobenzyl)-9H-purine | pharm.or.jp |
Introduction of Cinnamyl Moieties
The introduction of cinnamyl moieties to the purine ring system, including the this compound scaffold, can be achieved through several synthetic routes. One common method involves the N-alkylation of the purine ring. For instance, the reaction of a suitable purine precursor with cinnamyl bromide in the presence of a base like potassium carbonate can lead to the attachment of the cinnamyl group, typically at the N9 position.
Another approach involves condensation reactions. While specific examples for the direct cinnamylation of this compound are not extensively detailed in the provided search results, the general principles of purine chemistry suggest that condensation of a suitable 8-methylpurine derivative with cinnamaldehyde (B126680) could potentially form a Schiff base intermediate, which could then be reduced to yield the cinnamyl-substituted purine.
Incorporation of Isopropyl, Benzyl, or Cyclopentyl Groups
The incorporation of isopropyl, benzyl, or cyclopentyl groups onto the this compound core is a common strategy to explore the structure-activity relationships of these analogues. These groups are typically introduced at the N9 position of the purine ring through N-alkylation reactions.
Isopropyl Group: The introduction of an isopropyl group at the N9 position of a purine can be achieved by reacting a purine derivative with isopropyl halide in the presence of a base. For example, 9-isopropyl-8-methyl-9H-purine derivatives have been synthesized and studied. rsc.org The presence of an isopropyl group at position 7 has been shown to significantly increase selectivity towards certain biological targets. imtm.cz
Benzyl Group: Benzylation at the N9 position is a frequently employed modification. This is typically accomplished by reacting the purine with benzyl bromide in the presence of a base such as potassium carbonate. vulcanchem.com To ensure regioselectivity for the N9 position over the N7 position, bulky bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be utilized. vulcanchem.com Microwave-assisted synthesis has also been reported for the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines, which can include benzyl derivatives. nih.gov
Cyclopentyl Group: Similar to the other alkyl groups, the cyclopentyl group can be introduced via N-alkylation. The use of cyclopentyl bromide in the presence of a suitable base would be a standard method. The incorporation of a cyclopentyl group at the 9-position of the purine ring has been explored in the development of kinase inhibitors. imtm.cz
| Group | Synthetic Method | Key Reagents |
| Isopropyl | N-Alkylation | Isopropyl halide, Base |
| Benzyl | N-Alkylation | Benzyl bromide, Base (e.g., K2CO3, DBU) |
| Cyclopentyl | N-Alkylation | Cyclopentyl halide, Base |
Halogenation and Amination Strategies
Halogenation and amination are crucial functionalization strategies for the this compound nucleus, providing key intermediates for further derivatization.
Halogenation: Halogen atoms, typically chlorine or bromine, can be introduced at various positions of the purine ring. For instance, 2,6-dichloro-8-methyl-9H-purine can be synthesized by the chlorination of a purine precursor using reagents like phosphorus oxychloride (POCl3). vulcanchem.com Bromination at the C8 position of a guanine derivative has been used as a step in the synthesis of 9-alkyl-8-oxoguanines. mdpi.com Direct halogenation at the C2 and C8 positions can also be achieved through lithiation followed by treatment with an electrophilic halogen source like iodine or 1,3-dibromo-5,5-dimethylhydantoin. mdpi.com
Amination: Amino groups can be introduced onto the purine ring, most commonly at the C2 and C6 positions, through nucleophilic aromatic substitution of a halogenated purine precursor. For example, reacting a 2,6-dichloropurine derivative with an amine can lead to the formation of 2- or 6-aminopurines. nih.gov Buchwald-type amination has also been employed for the introduction of amino groups. google.com
| Reaction | Position(s) | Reagents/Methods |
| Chlorination | C2, C6 | Phosphorus oxychloride (POCl3) |
| Bromination | C8 | N-Bromosuccinimide (NBS) |
| Iodination | C2 | Isopentyl nitrite, CuI, alkali metal iodide, I2 |
| Amination | C2, C6 | Amines (via nucleophilic substitution of halogens), Buchwald amination |
General Chemical Modification Reactions on the Purine Nucleus
The purine ring of this compound is amenable to a wide range of chemical modifications, allowing for the synthesis of a vast array of derivatives. rsc.org
Benzoylation: This reaction typically occurs at the amino groups of the purine ring to provide protection or to modulate biological activity. rsc.org
Alkylation: Besides the N9 position, alkylation can occur at other nitrogen atoms or even at carbon atoms under specific conditions. rsc.org For instance, direct C8-alkylation of 8-H purines has been achieved using tetrahydrofuran (B95107) in the presence of a cobalt catalyst. rhhz.net
Selenylation and Thiolation: These modifications involve the introduction of selenium or sulfur atoms, respectively. Thiolation at the C2 and C6 positions can be accomplished by displacing chlorine atoms with a thiolating agent like sodium thiomethoxide. rsc.orgvulcanchem.com The synthesis of 8-thiolated purine derivatives has also been reported. sigmaaldrich.combldpharm.com
Condensation Reactions: Condensation of purine derivatives with aldehydes or other carbonyl compounds can lead to the formation of new C-C or C-N bonds. vulcanchem.com For example, condensation reactions at the C6 position with amines or alcohols can produce bioactive analogs. vulcanchem.com
Diazotization and Coupling Reactions: Diazotization of an amino group on the purine ring, followed by coupling with various reagents, is a versatile method for introducing a range of functionalities. rsc.org For instance, a Sandmeyer-type reaction can be used to introduce an iodine atom at the C2 position by diazotization of a 2-aminopurine (B61359). clockss.org
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to form carbon-carbon bonds by coupling halopurines with boronic acids. acs.orgresearchgate.net This allows for the introduction of aryl or heteroaryl groups at various positions of the purine ring. vulcanchem.comacs.org
| Reaction Type | Description |
| Benzoylation | Acylation of amino groups with benzoyl chloride. rsc.org |
| Alkylation | Introduction of alkyl groups at N or C atoms. rsc.orgrhhz.net |
| Selenylation | Introduction of a selenium-containing functional group. rsc.org |
| Thiolation | Introduction of a sulfur-containing functional group. rsc.orgvulcanchem.com |
| Condensation | Reaction with carbonyls to form new bonds. vulcanchem.comvulcanchem.com |
| Diazotization | Conversion of an amino group to a diazonium salt for further reaction. rsc.orgclockss.org |
| Coupling | Formation of C-C bonds, often via transition metal catalysis. vulcanchem.comacs.orgresearchgate.net |
Optimization of Synthetic Pathways
The optimization of synthetic pathways for this compound analogues focuses on improving reaction yields, reducing the number of steps, and enhancing regioselectivity.
One key aspect is the control of regioselectivity during N-alkylation. The use of bulky bases can favor substitution at the less sterically hindered N9 position over the N7 position. vulcanchem.com Another strategy involves the use of protecting groups to block certain reactive sites while modifications are carried out at others.
Microwave-assisted synthesis has emerged as a valuable tool to accelerate reactions and improve yields. For example, a one-pot microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines has been developed, significantly reducing reaction times compared to traditional methods. nih.gov However, in some cases, microwave-assisted synthesis has resulted in lower yields, indicating that the choice of method depends on the specific transformation. vulcanchem.com
The development of one-pot synthesis protocols is another important optimization strategy. For instance, one-pot procedures for the synthesis of 6,8,9-polysubstituted purines have been reported, which allow for the introduction of structural diversity in a single reaction vessel, overcoming the low yields often associated with multi-step syntheses. rsc.org
Furthermore, the choice of catalyst and reaction conditions is critical. For instance, in Suzuki-Miyaura coupling reactions, the selection of the palladium catalyst, ligand, and solvent system can have a significant impact on the reaction outcome. acs.orgresearchgate.net
Development of Optimized Synthesis Procedures for Specific Derivatives
The synthesis of this compound and its analogs is a cornerstone of medicinal chemistry, providing a scaffold for a diverse array of therapeutic agents. Researchers have developed various synthetic strategies to access these compounds, often focusing on optimizing reaction conditions to improve yields and introduce a wide range of functional groups.
One prominent approach involves the condensation of a substituted pyrimidine with a reagent that provides the C8-methyl group and facilitates the closure of the imidazole ring. A notable example is the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines. nih.govnih.gov This method utilizes microwave-assisted organic synthesis to significantly reduce reaction times. nih.gov For instance, the reaction of pyrimidine-4,5,6-triamine with 2-(benzo[d] nih.govvulcanchem.comdioxol-5-yl)acetic acid in the presence of P(OPh)₃ and pyridine (B92270) under microwave irradiation at 220°C for 15 minutes yielded 8-(benzo[d] nih.govvulcanchem.comdioxol-5-ylmethyl)-9H-purin-6-amine in an impressive 87% isolated yield. nih.gov
Further optimization of this microwave-assisted protocol has been explored to enhance yields. nih.gov By adjusting the molar ratios of reactants, solvent volume, and reaction time, the yield for the synthesis of a specific 8-purine derivative was increased from an initial 2% to 74%. nih.gov The optimal conditions were found to be a 1:1 molar ratio of the pyrimidine derivative and the carboxylic acid in 1.5 mL of solvent, irradiated at 220°C for 75 minutes. nih.gov
Another key strategy for derivatization is the modification of a pre-existing this compound core. Halogenation of the purine ring, for example, provides a versatile handle for subsequent cross-coupling reactions. vulcanchem.com The synthesis of 2,6-dichloro-8-methyl-9H-purine hydrochloride is a prime example. vulcanchem.com A common method involves the methylation of 2,6-dichloropurine at the C8 position, followed by sequential chlorination at the C2 and C6 positions using phosphorus oxychloride (POCl₃). vulcanchem.com This multi-step process can achieve an 87% yield under optimized conditions. vulcanchem.com
The resulting halogenated purines serve as valuable intermediates. For instance, the chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various amine or alcohol groups. vulcanchem.com Additionally, the C8 position can be functionalized through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the introduction of aryl or heteroaryl groups and thus expanding the structural diversity of the this compound analogs. vulcanchem.com
The following tables summarize the optimized synthesis procedures for specific this compound derivatives:
Table 1: Microwave-Assisted Synthesis of 8-Arylmethyl-9H-purin-6-amines nih.govnih.gov
| Starting Materials | Reagents | Conditions | Product | Yield |
| Pyrimidine-4,5,6-triamine, 2-(benzo[d] nih.govvulcanchem.comdioxol-5-yl)acetic acid | P(OPh)₃, Pyridine | Microwave, 220°C, 15 min | 8-(benzo[d] nih.govvulcanchem.comdioxol-5-ylmethyl)-9H-purin-6-amine | 87% |
| Pyrimidine derivative, Carboxylic acid | P(OPh)₃, NaOH, Anhydrous pyridine | Microwave, 220°C, 75 min | 8-Purine derivative | 74% |
Table 2: Synthesis of 2,6-Dichloro-8-methyl-9H-purine Hydrochloride vulcanchem.com
| Starting Material | Reagents | Key Steps | Product | Yield |
| 2,6-Dichloropurine | Alkylating agent, POCl₃, HCl | 1. Methylation at C82. Chlorination at C2 & C63. Salt Formation | 2,6-dichloro-8-methyl-9H-purine;hydrochloride | 87% |
Table 3: Derivatization of this compound Analogs vulcanchem.comvulcanchem.com
| Starting Material | Reaction Type | Reagents/Catalysts | Product Type |
| 2,6-Dichloro-8-methyl-9H-purine | Nucleophilic Substitution | Amines, Alcohols | 2,6-Disubstituted-8-methyl-9H-purines |
| Halogenated this compound | Suzuki-Miyaura Cross-Coupling | Aryl/Heteroaryl boronic acids, Palladium catalyst | 8-Aryl/Heteroaryl-substituted-9H-purines |
| 8-Methyl-9-phenyl-9H-purine | Electrophilic Aromatic Substitution | Halogenating agents (e.g., Bromine) | 2,6-Dihalo-8-methyl-9-phenyl-9H-purines |
| 8-Methyl-9-phenyl-9H-purine | Condensation | Aldehydes (e.g., Benzaldehyde), Acid/Base catalyst | Substituted 8-Methyl-9-phenyl-9H-purine derivatives |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 8 Methyl 9h Purine Analogues
Impact of 8-Methylation on Biological Activity and Target Interaction
The introduction of a methyl group at the 8-position of the 9H-purine core can significantly influence the molecule's biological activity and its interaction with target biomolecules. This modification can alter the compound's electronic properties, steric profile, and conformational flexibility, thereby affecting its binding affinity and efficacy.
One notable example is in the context of 2-5A (5'-O-triphosphoryladenylyl(2'→5')adenylyl(2'→5')adenosine), an important mediator of the antiviral and antiproliferative effects of interferons. Studies on 8-methyladenosine-substituted analogues of 2-5A have demonstrated that the presence of an 8-methyladenosine (B1596262) residue can impact both the stability and the biological function of the molecule. Specifically, the substitution of an 8-methyladenosine residue at the 2'-terminal position of 2-5A analogues resulted in increased stability against digestion by snake venom phosphodiesterase nih.gov.
Furthermore, these 8-methylated analogues exhibited potent biological activity. The trimer analogues with 8-methyladenosine at the 2'-terminal position demonstrated the strongest binding affinity for the 2-5A dependent ribonuclease (RNase L) and were found to be several times more effective than 2-5A itself as inhibitors of translation nih.gov. This suggests that the 8-methyl group can enhance the interaction with the target enzyme, leading to improved biological outcomes. The methylation at the C8 position can also influence the conformation of the nucleoside, which in turn affects how the molecule fits into the binding site of its target.
Positional and Substituent Effects on Biological Potency and Selectivity
Systematic modifications at the 6, 8, and 9-positions of the purine (B94841) scaffold have yielded crucial insights into the structural requirements for various biological activities, including anticancer effects.
Research on 6,9-disubstituted purine analogues has shown that the introduction of specific moieties at these positions can lead to significant cytotoxic activity against various cancer cell lines. For instance, a series of 6,9-disubstituted purine analogs featuring a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position were synthesized and evaluated for their in vitro anticancer activity. Several of these compounds displayed promising cytotoxic activities in the micromolar to nanomolar range against liver, colon, and breast cancer cell lines researchgate.net.
The steric and electronic properties of substituents on the 8-Methyl-9H-purine framework are pivotal in determining the biological activity. The size, shape, and electronic nature of these substituents can either facilitate or hinder the interaction with the target protein.
3D-QSAR (Quantitative Structure-Activity Relationship) models for 2,6,9-trisubstituted purine derivatives have indicated that steric properties have a more significant contribution to cytotoxicity than electronic properties nih.govsemanticscholar.org. These models have suggested that bulky systems at certain positions, such as C-2, are not favorable for cytotoxic activity, indicating that steric hindrance can negatively impact the compound's ability to bind effectively to its target nih.govsemanticscholar.org. Conversely, the presence of an arylpiperazinyl system at the C-6 position was found to be beneficial for cytotoxic activity nih.govsemanticscholar.org.
The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, also play a crucial role. For example, in a series of 6-substituted purine derivatives, the substitution of electron-withdrawing groups on a benzhydryl moiety attached to the 6-position increased the inotropic potency of the compounds nih.gov. This indicates that modulating the electronic landscape of the molecule can fine-tune its activity.
The specific chemical groups introduced as substituents can confer unique properties to the this compound analogues, leading to distinct biological profiles.
Similarly, for the chloro-phenyl substitution, while not directly on an this compound, 6,9-disubstituted purine analogues with a 6-(4-(3,4-dichlorophenyl)piperazine) moiety displayed significant cytotoxic activity against hepatocellular carcinoma cells researchgate.net. This highlights the potential of incorporating chloro-phenyl groups to enhance anticancer efficacy.
The isopropyl group has also been shown to be a valuable substituent in modulating the activity and selectivity of purine derivatives. In a study of 2,7,9-trisubstituted purin-8-ones, an isopropyl group at the 7-position was found to substantially increase the selectivity toward FLT3 kinase imtm.cz. While this is not at the 8-position, it demonstrates the impact an isopropyl group can have on directing the activity of the purine scaffold. A search in chemical databases reveals the existence of compounds like 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine, which is known as an inhibitor of CDK2, further indicating the utility of the isopropyl group in designing kinase inhibitors nih.gov.
| Substituent | Position | Observed Effect on Purine Analogues |
| 4-Substituted Piperazine | C-6 | Promising cytotoxic activities in cancer cells researchgate.net. |
| 4-Substituted Benzyl | N-9 | Contributes to cytotoxic activity in 6,9-disubstituted purines researchgate.net. |
| Phenyl | C-8 | Can serve as a scaffold for developing compounds with improved anticancer properties tubitak.gov.tr. |
| Electron-withdrawing groups | On a C-6 substituent | Increased potency in certain biological activities nih.gov. |
| Isopropyl | 7-position | Increased selectivity for FLT3 kinase imtm.cz. |
Stereochemical Considerations in Activity Modulation
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral centers in the substituents of this compound analogues can lead to enantiomers or diastereomers with potentially different pharmacological profiles.
The differential biological activity of enantiomers is a well-established principle in pharmacology. Different enantiomers of a chiral molecule often exhibit distinct interactions with chiral biological targets such as receptors and enzymes. This can result in one enantiomer being significantly more potent, having a different mode of action, or exhibiting a better safety profile than its counterpart.
In the context of purine analogues, the synthesis of enantiomerically pure compounds is a key strategy in drug development. For instance, studies on optically pure aryl-substituted purines have been conducted to evaluate the influence of stereochemistry on their antiproliferative activity nih.gov. The use of enzymatic catalysis, such as with halohydrin dehalogenases, has enabled the synthesis of enantioenriched building blocks that can be incorporated into purine scaffolds nih.gov. While specific studies on the enantiomers of this compound derivatives were not identified in the provided search results, the general principles of stereoselectivity in drug action are highly relevant. The evaluation of individual enantiomers of chiral this compound analogues would be a crucial step in optimizing their therapeutic potential and understanding their interaction with biological targets at a molecular level.
Rational Design Principles for Novel Analogues
The rational design of novel analogues based on the this compound scaffold is a cornerstone of medicinal chemistry, aiming to optimize therapeutic efficacy and pharmacokinetic properties. ufrj.br This process involves a deep understanding of the interactions between the ligand and its biological target, allowing for purposeful modifications to the lead compound. ufrj.br Key strategies employed in this endeavor include bioisosterism, molecular hybridization, and specific substitutions to enhance potency and selectivity.
Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical, chemical, and electronic properties. ufrj.br The goal is to create a new molecule that retains the desired biological activity, potentially with improved characteristics such as enhanced potency, greater selectivity, decreased toxicity, or a more favorable metabolic profile. ufrj.br For purine analogues, this can involve substitutions at various positions. For example, replacing a hydrogen atom with a fluorine atom or a hydroxyl group with an amino group can significantly alter the molecule's properties while maintaining its ability to interact with the target receptor. u-tokyo.ac.jp In the context of 8-substituted purines, analogues with electronegative groups at the 8-position have shown effectiveness as inactivators of certain enzymes. u-tokyo.ac.jp
Molecular hybridization involves combining structural features from two or more different pharmacophores into a single molecule. This approach aims to create a hybrid compound with a multi-target profile or improved affinity and efficacy for a single target. For instance, the 9-cinnamyl-9H-purine skeleton was developed by combining the cinnamyl moieties found in natural products like resveratrol (B1683913) and curcumin (B1669340) with the purine scaffold. nih.gov This design strategy seeks to leverage the biological activities associated with each component while potentially avoiding undesirable properties. nih.gov
Enhancing the potency and selectivity of this compound analogues is a primary objective of SAR studies. This is typically achieved through systematic modification of the purine core and its substituents.
Key strategies include:
Substitution at the 6-position: The introduction of bulky groups, such as a phenylthio group, at the 6-position of the purine ring has been shown to enhance the inhibitory effect on specific receptors like HER2. nih.gov
Halogenation: The addition of halogen atoms, particularly on substituent groups, can increase anti-proliferative activity against various cancer cell lines. nih.gov
Introduction of Specific Moieties: Incorporating moieties like adamantane (B196018) has been found to significantly boost the anti-cancer activity of purine derivatives. nih.gov
Scaffold Variation: Designing novel scaffolds, such as 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives, has led to the identification of potent and selective mTOR kinase inhibitors. nih.gov These inhibitors demonstrate improved antitumor activity by targeting both mTORC1 and mTORC2 complexes. nih.gov
A study on 6,8,9-trisubstituted purine analogues demonstrated that modifications at these positions could yield compounds with significant anti-cancer activity, highlighting the importance of multi-positional derivatization in tuning the biological profile. nih.gov
The incorporation of a cyclopropyl (B3062369) ring into drug candidates is an increasingly popular strategy in medicinal chemistry to address various challenges encountered during drug discovery. acs.org The unique structural and electronic properties of the cyclopropyl group—including its rigid, three-dimensional nature and enhanced π-character of its C-C bonds—can confer significant advantages. acs.orgresearchgate.net
When attached to the purine scaffold, such as in 6-Chloro-8-cyclopropyl-9H-purine, the cyclopropyl moiety can introduce conformational constraints. These constraints can alter the electronic properties of the purine ring system, which in turn influences the biological activity of its derivatives. The high C-H bond dissociation energy of the cyclopropyl ring often results in reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to improved metabolic stability. hyphadiscovery.com
| Advantage of Cyclopropyl Inclusion | Pharmacological Impact | Reference |
|---|---|---|
| Enhancing Potency | Contributes to a more favorable, entropically-driven binding to the target receptor. | nih.govacs.org |
| Improving Metabolic Stability | Reduces susceptibility to oxidative metabolism by CYP enzymes due to high C-H bond energy. | acs.orghyphadiscovery.com |
| Reducing Off-Target Effects | The conformational rigidity can improve selectivity for the intended biological target. | acs.orgresearchgate.net |
| Modulating Physicochemical Properties | Can alter the drug's pKa, potentially reducing its P-glycoprotein efflux ratio. | nih.govacs.org |
Hydrogen-Bonding Interactions and Conformational Dynamics
Hydrogen bonding is a critical noncovalent interaction that governs the structure and function of nucleic acids and the binding of ligands to biological targets. nih.gov The hydrogen-bonding patterns of purine nucleobases can be significantly influenced by substitutions, particularly at the 8-position, leading to altered conformational dynamics and the potential for alternative base-pairing geometries. nih.gov
Modification of the C8 position of the purine ring is a key strategy for extending the hydrogen-bonding capabilities of the nucleobase. nih.govacs.org This derivatization can lead to changes in the number and pattern of intermolecular H-bonds, which are primary determinants of the stability of hydrogen-bonded complexes. nih.govnih.gov
For example, the introduction of an amino group at the 8-position to form 8-aminoadenine (8-NH2A) allows for the formation of additional hydrogen bonds. acs.org Similarly, an 8-oxo substitution provides new hydrogen bond donors and acceptors. A combined experimental and computational study using NMR spectroscopy and DFT calculations confirmed that the stabilization of H-bonded complexes between nucleobases is highly dependent on the number of hydrogen bonds and the alternation of donor and acceptor sites. nih.govacs.org However, substitution at position 8 does not appear to cause significant changes in the stability of standard Watson-Crick base pairs. nih.govacs.org
Beyond the canonical Watson-Crick base pairing, purines can engage in Hoogsteen pairing, a non-canonical geometry that facilitates many of the dynamic functions of nucleic acids. nih.govnih.gov In a Hoogsteen base pair, the purine base adopts a syn conformation relative to the sugar, utilizing its N7 atom as a hydrogen bond acceptor. wikipedia.org
Derivatization at the 8-position of purines can influence the propensity for forming Hoogsteen-like complexes. Studies have shown that 8-aminoadenine (8-NH2A) can stabilize T·A·T triplex structures by forming three additional hydrogen bonds with a thymine (B56734) molecule in a Hoogsteen-like geometry. nih.govacs.org NMR studies have also observed that thymine molecules preferentially form Hoogsteen-like complexes with adenine (B156593). acs.org The addition of an 8-amino group to adenine enhances the stability of this Hoogsteen complex. acs.org The formation of these alternative pairing geometries is crucial for the structural and functional versatility of DNA and can be exploited in the design of analogues that target specific nucleic acid structures or protein-DNA interfaces. nih.gov
| Pairing Geometry | Key Features | Relevance to 8-Substituted Purines |
|---|---|---|
| Watson-Crick | Canonical base pairing in DNA duplex; purine in anti conformation. Enables static functions like storing genetic information. | Stabilization of Watson-Crick pairs is not significantly altered by 8-position substitution. nih.govacs.org |
| Hoogsteen | Non-canonical pairing; purine in syn conformation. Facilitates dynamic functions of nucleic acids. | Derivatives like 8-aminoadenine can form stable Hoogsteen-like complexes with partners like thymine. nih.govacs.org |
Biological Activities and Molecular Mechanisms of Action of 8 Methyl 9h Purine Analogues
Anti-Cancer and Anti-Proliferative Activities
8-Methyl-9H-purine analogues have emerged as a promising class of compounds in cancer research due to their ability to inhibit cancer cell growth and induce cell death through various mechanisms.
Certain this compound derivatives have shown the ability to induce apoptosis, or programmed cell death, in leukemia cell lines. Studies on Jurkat cells, a human T-cell leukemia line, have demonstrated that specific analogues can trigger this process. researchgate.netresearchgate.netrsc.org For instance, a library of 6,8,9-poly-substituted purines was synthesized and tested against Jurkat and K562 (chronic erythroleukemia) cells. researchgate.net Compounds with a benzyloxy group at the C6 position exhibited notable antiproliferative activity in Jurkat cells. researchgate.net Further analysis confirmed that these active purine (B94841) analogues induce cell death by apoptosis, as evidenced by an increase in the sub-G1 cell population, which is indicative of DNA fragmentation. rsc.org One of the most active compounds, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was identified as a potent inducer of apoptosis in these cells. researchgate.net The mechanism of action for some of these compounds is linked to the inhibition of specific kinases involved in apoptotic pathways. researchgate.net
The selective CDK1 inhibitor, CGP74514A, which is a 2-aminopurine (B61359) derivative, has been shown to induce apoptosis in multiple human leukemia cell lines, including Jurkat, U937, HL-60, and others. nih.gov This induction of apoptosis is associated with mitochondrial damage and the activation of caspases. nih.gov Similarly, camalexin, an indole (B1671886) phytoalexin, has been reported to induce apoptosis in Jurkat cells by increasing reactive oxygen species and activating both caspase-8 and caspase-9. genscript.com
| Compound Type | Cell Line | Observed Effect |
|---|---|---|
| 6,8,9-poly-substituted purines | Jurkat, K562 | Induction of apoptosis, particularly in Jurkat cells. researchgate.netrsc.org |
| 6-alkoxy purines | Jurkat | Cell type-selective apoptosis induction. researchgate.net |
| CGP74514A (CDK1 inhibitor) | U937, HL-60, KG-1, CCRF-CEM, Raji, THP | Induction of apoptosis and mitochondrial damage. nih.gov |
| Camalexin | Jurkat | Apoptosis induction via ROS and caspase activation. genscript.com |
Analogues of this compound have demonstrated significant inhibitory effects on the growth of various cancer cell lines. For instance, the purine-based Hsp90 inhibitor BIIB021 has shown promising anticancer activity. mdpi.com A derivative of this class, compound 14 , exhibited potent anticancer activity against MCF-7 (breast cancer), SK-BR-3 (breast cancer), and HCT-116 (colon cancer) cell lines. mdpi.com
Furthermore, a novel purine analogue, VS-5584, which is a PI3K/mTOR kinase inhibitor, has been developed and shows favorable pharmaceutical properties for cancer treatment. aacrjournals.org In the realm of lung cancer, a compound, 61 , derived from the optimization of an N-9 (H), C-2 (aniline group), and C-8 (aniline group) purine backbone, demonstrated good inhibitory activity against A549 (lung adenocarcinoma), NCI-H460 (large cell lung cancer), and H1975 (non-small cell lung cancer) cells. nih.gov This compound also induced late apoptosis in A549 cells in a concentration-dependent manner. nih.gov
A series of 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine nucleobase analogs were synthesized and tested for their anticancer activity. jpionline.org Several of these compounds displayed IC50 values under 10 μM and were further evaluated in liver cancer cell lines. jpionline.org
| Compound/Analogue | Target Cell Lines | Key Findings |
|---|---|---|
| Compound 14 (BIIB021 analogue) | MCF-7, SK-BR-3, HCT-116 | Promising anticancer activity. mdpi.com |
| VS-5584 (PI3K/mTOR inhibitor) | Various cancer cells | Favorable pharmaceutical properties for cancer treatment. aacrjournals.org |
| Compound 61 (Optimized purine backbone) | A549, NCI-H460, H1975 | Good inhibitory activity and induction of apoptosis in A549 cells. nih.gov |
| 6-substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs | Liver cancer cell lines | Several compounds with IC50 values under 10 μM. jpionline.org |
A significant mechanism through which this compound analogues exert their anti-cancer effects is by modulating protein kinase networks, including the inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). vulcanchem.comoncotarget.comnih.gov Purine derivatives are recognized as kinase inhibitors due to their structural similarity to ATP. vulcanchem.com
Several studies have focused on developing 9H-purine derivatives as EGFR inhibitors. lut.firesearchgate.net For instance, N8-phenyl-9H-purine-2,8-diamine derivatives have been identified as a new class of reversible kinase inhibitors that can target both EGFR-activating and resistance mutations. acs.org Structure-activity relationship (SAR) studies on SKLB compounds, based on the N8-phenyl-9H-purine-2,8-diamine scaffold, revealed that substitutions at the N-9 position of the purine ring with hydrophobic groups can enhance the compound's potency. nih.gov Specifically, introducing an isopropyl or cyclopropyl (B3062369) group at the 9-position of the purine significantly increased inhibitory activity against the EGFR L858R/T790M mutant. oncotarget.comnih.gov
Furthermore, 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine compounds have been synthesized and evaluated as new EGFR inhibitors. tandfonline.comacs.org Additionally, 9-heterocyclyl substituted 9H-purine derivatives have been developed and show inhibitory activity against EGFR. nih.govmdpi.com The compound 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (9e ) was found to be a highly potent kinase inhibitor against both EGFR-activating and resistance mutations with good selectivity. acs.org
| Compound Series/Derivative | Target | Key Findings |
|---|---|---|
| N8-phenyl-9H-purine-2,8-diamines | EGFR (activating and resistance mutations) | Reversible kinase inhibitors. nih.govacs.org |
| SKLB compounds (N-9 substituted) | EGFR L858R/T790M | Hydrophobic groups at N-9 enhance potency. oncotarget.comnih.gov |
| 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purines | EGFR | Evaluated as new EGFR inhibitors. tandfonline.comacs.org |
| 9-heterocyclyl substituted 9H-purines | EGFR | Show inhibitory activity. nih.govmdpi.com |
| Compound 9e | EGFR (activating and resistance mutations) | Highly potent and selective inhibitor. acs.org |
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in the stability and function of numerous oncoproteins. mdpi.comtandfonline.comconicet.gov.ar Inhibition of Hsp90 is a promising strategy for cancer therapy. mdpi.comtandfonline.com Purine-based compounds have been developed as potent Hsp90 inhibitors. mdpi.comresearchgate.net
The purine-scaffold Hsp90 inhibitor series, known as the PU-class, has demonstrated potency and selectivity against Hsp90 in both in vitro and in vivo cancer models. acs.org BIIB021 is a fully synthetic, purine-based Hsp90 inhibitor that has entered clinical trials and binds to Hsp90 with high affinity, leading to tumor growth inhibition. mdpi.commdpi.com Other purine-based Hsp90 inhibitors that have been investigated include PU-H71 and MPC-3100. researchgate.net The design of these inhibitors often involves targeting the ATP-binding pocket of Hsp90. spandidos-publications.com
A series of N7/N9-substituted purines have been designed to understand their binding modes within the ATP binding site of Hsp90. mdpi.com Research has also led to the identification of water-soluble purine-scaffold inhibitors of Hsp90 with nanomolar potency in cellular and animal cancer models. acs.org
Purine analogues can exert their anti-tumor effects by interfering with DNA and RNA synthesis. core.ac.uk As structural mimics of natural purine nucleosides, they can be incorporated into nucleic acids, thereby inhibiting the replication of cancer cells. core.ac.uk
Some purine derivatives act as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair. vulcanchem.com Inhibition of this enzyme leads to DNA strand breaks and subsequently triggers apoptosis in rapidly dividing cancer cells. vulcanchem.com For example, 2,6-dichloro-8-methyl-9H-purine hydrochloride exhibits topoisomerase II inhibition. vulcanchem.com
Furthermore, studies on selenotetrazole analogues of purine have shown that these compounds can drastically decrease DNA production and exhibit anti-tumor influence on cancerous cell strains. jpionline.org One particular analogue, 9-benzyl-1H-tetrazole-9H-purine, was identified as a potent agent. jpionline.org
Anti-Inflammatory and Immunomodulatory Effects
In addition to their anti-cancer properties, this compound analogues have demonstrated anti-inflammatory and immunomodulatory activities. Inflammation is a critical component of many diseases, and modulating the immune response is a key therapeutic strategy. nih.gov
A novel 9-cinnamyl-9H-purine analogue was developed as an inhibitor of the TLR4/MyD88/NF-κB signaling pathway, which is crucial in the inflammatory response. nih.gov This compound showed anti-inflammatory potential by inhibiting the production of nitric oxide (NO) in LPS-stimulated macrophages. nih.gov In an atopic dermatitis mouse model, a derivative of this series reduced ear edema and inflammation. nih.gov
Another study investigated a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones and found them to have anti-inflammatory activity in a rat model of adjuvant-induced arthritis. nih.gov The mechanism of action for one of the potent derivatives was linked to the inhibition of cyclooxygenase. nih.gov
Furthermore, certain purine analogues bearing a nitrate (B79036) ester group have been tested for their effects on the inflammatory response in human THP-1 macrophages. researchgate.net One compound, MK128, was able to abolish ATP or H2O2-induced IL-1β production, a key pro-inflammatory cytokine. researchgate.net This anti-inflammatory effect was associated with the release of nitric oxide. researchgate.net 8-Methylguanine (B1496458) has also been reported to have immunomodulatory effects. ontosight.ai
Inhibition of TLR4/MyD88/NF-κB Signaling Pathway
While direct studies specifically detailing the inhibitory effects of this compound on the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway are not extensively available in the reviewed literature, research on analogous purine structures provides significant insights into their potential anti-inflammatory mechanisms. The activation of the TLR4/MyD88/NF-κB pathway is a critical step in the inflammatory response, leading to the production of various pro-inflammatory mediators. ontosight.ai
Analogues such as 9-cinnamyl-9H-purine derivatives have been shown to effectively inhibit this pathway. For instance, the compound designated as 5e has been demonstrated to disrupt the interaction between TLR4 and MyD88, which is a crucial upstream event in the NF-κB signaling cascade. ontosight.ai This disruption prevents the subsequent activation of NF-κB, a key transcription factor for numerous pro-inflammatory genes. ontosight.ai The inhibition of the MyD88/NF-κB signaling pathway is considered a promising strategy for the development of therapeutic agents against a variety of inflammatory diseases. ontosight.ai Although these findings are for a related purine analogue, they suggest that the purine scaffold is a viable backbone for the design of inhibitors targeting this key inflammatory pathway.
Reduction of Pro-Inflammatory Molecules (e.g., NO, IL-1, IL-6, TNFα)
The inhibition of the NF-κB signaling pathway by purine analogues leads to a downstream reduction in the production of several key pro-inflammatory molecules. ontosight.ai Macrophages, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators such as nitric oxide (NO), interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα). ontosight.airesearchgate.net
Studies on 9-cinnamyl-9H-purine analogues have demonstrated their potent anti-inflammatory effects through the significant reduction of these molecules. For example, compound 5e was found to be a more effective inhibitor of NO production in LPS-stimulated macrophages than resveratrol (B1683913), with an IC₅₀ of 6.4 µM compared to 26.4 µM for resveratrol. ontosight.ai Furthermore, this compound also effectively lowered the levels of the pro-inflammatory cytokines IL-6, TNF-α, and IL-1β. ontosight.ai Another study on novel purine analogues, MK118 and MK196, also showed inhibition of the release of inflammatory proteins such as IL-1β in human aortic smooth muscle cells. mdpi.com These findings highlight the potential of the purine structure, including this compound analogues, to mitigate inflammatory responses by suppressing the production of key inflammatory mediators.
Suppression of COX-2 and iNOS Expression
The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also regulated by the NF-κB signaling pathway. ontosight.ai Consequently, inhibitors of this pathway are expected to suppress the expression of these pro-inflammatory enzymes.
Research on 9-cinnamyl-9H-purine analogues has confirmed this mechanism. The compound 5e was shown to decrease the protein levels of both iNOS and COX-2 in LPS-stimulated macrophage cells. ontosight.ai This suppression of iNOS and COX-2 is a direct consequence of the inhibition of the TLR4/MyD88/NF-κB pathway. ontosight.ai The ability to downregulate these enzymes is a significant aspect of the anti-inflammatory profile of these purine analogues, as iNOS is responsible for the production of large amounts of NO, and COX-2 is a key enzyme in the synthesis of prostaglandins, both of which are important mediators of inflammation. smolecule.com
General Immunomodulatory Applications
Beyond the specific anti-inflammatory mechanisms detailed above, this compound analogues have been noted for their broader immunomodulatory effects. 8-Methylguanine, a derivative of this compound, has been shown to modulate the immune response, suggesting potential applications in the treatment of autoimmune diseases and immunodeficiency disorders. ontosight.ai The purine scaffold is a versatile structure that can be modified to interact with various biological targets within the immune system. acs.org For instance, certain purine derivatives are being explored for their immunosuppressive properties. myskinrecipes.comgoogle.com The development of purine analogues as inhibitors of ectonucleotidases like CD39 and CD73 is another area of interest for cancer immunotherapy, as these enzymes play a role in immunosuppressive adenosine (B11128) production. researchgate.net
Anti-Infective Properties
Analogues of this compound have demonstrated a range of anti-infective properties, including activity against parasites, bacteria, and viruses.
The emergence of drug-resistant strains of Plasmodium, the parasite that causes malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. anr.fr Purine metabolism is a key area of vulnerability for the parasite, which cannot synthesize purines de novo and relies on a salvage pathway. researchgate.netnih.gov
Several studies have highlighted the potential of purine analogues as antimalarial drugs. anr.frmesamalaria.org A novel class of acyclonucleoside phosphonates (ANPs), with a purine analogue as the lead compound, has shown strong antiplasmodial activity both in vitro and in vivo. anr.frmesamalaria.org This class of compounds is also active against the sexual stages of the parasite, which could help in stopping the transmission of malaria. anr.frmesamalaria.org An in silico docking study of 9-alkyl purine derivatives suggested that these compounds could target the P. falciparum hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme, which is crucial for the parasite's purine salvage pathway. researchgate.net A collection of 81 purine derivatives was evaluated for their activity against P. falciparum and Trypanosoma cruzi, identifying novel purine-based chemotypes for further development. nih.gov
Analogues of this compound have also been investigated for their broader antimicrobial and antiviral activities. Halogenated purines, such as 6-chloro-8-(chloromethyl)-9-methyl-9H-purine, are known to exhibit antiviral properties, particularly against RNA viruses. smolecule.com The introduction of a chloro substituent in benzyl-substituted purines has been shown to significantly increase antiviral activity against rhinovirus type 1B. Furthermore, some 9-β-D-arabinofuranosyl-purine derivatives have demonstrated potent activity against the varicella-zoster virus (VZV). google.com
In terms of antibacterial and antifungal activity, N⁶-hydroxyagelasine D, an analogue of 9-methyl-9H-purine, has displayed profound antimicrobial activities against several pathogenic bacteria and protozoa, and it also inhibits bacterial biofilm formation. researchgate.net The versatile structure of the purine ring allows for various modifications, leading to compounds with a wide range of biological activities, including potential as antibacterial and antifungal agents. mdpi.comontosight.aiontosight.ai
Interactive Data Tables
Table 1: Biological Activities of this compound Analogues
| Compound/Analogue Class | Biological Activity | Mechanism of Action | Reference(s) |
| 9-Cinnamyl-9H-purine derivatives | Anti-inflammatory | Inhibition of TLR4/MyD88/NF-κB pathway, reduction of NO, IL-1, IL-6, TNFα, suppression of COX-2 and iNOS | ontosight.ai |
| 8-Methylguanine | Immunomodulatory | Modulation of immune response | ontosight.ai |
| 6-Chloro-8-(chloromethyl)-9-methyl-9H-purine | Antiviral | Inhibition of viral replication (RNA viruses) | smolecule.com |
| 9-Alkyl purine derivatives | Anti-malarial | Potential inhibition of P. falciparum HGPRT | researchgate.net |
| N⁶-Hydroxyagelasine D | Antimicrobial | Inhibition of bacterial and protozoal growth, biofilm formation | researchgate.net |
| Benzyl-substituted purines | Antiviral | Inhibition of rhinovirus replication |
Metabolic and Other Biological Activities
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Anti-Diabetic Effects
Analogues of this compound have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). nih.gov By inhibiting DPP-4, these compounds can increase the circulating levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes mellitus (T2DM). nih.govdovepress.com
A novel 8-purine derivative was developed and demonstrated potent and selective inhibition of DPP-4. nih.gov In vitro studies confirmed that this compound inhibited DPP-4 activity in a concentration-dependent manner. nih.gov Further in vivo studies using Zücker diabetic fatty (ZDF) rats, a model for T2DM, showed that oral administration of this purine derivative led to significant reductions in fasting hyperglycemia and glycated hemoglobin (HbA1c) levels. nih.govdovepress.com Specifically, the compound achieved a 24% reduction in fasting hyperglycemia and a 14% decrease in sustained HbA1c. researchgate.net The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, was determined to be 4.92 µM for this compound, comparable to the reference drug vildagliptin (B1682220) (IC50 of 3.21 µM). nih.govresearchgate.net
The design of these inhibitors often involves molecular hybridization and simplification strategies. For instance, the replacement of an aminomethylpyrimidine group with an 8-arylmethyl-9H-purin-6-amine structure has been shown to maintain key interactions with the DPP-4 active site. dovepress.comresearchgate.net Theoretical studies have also suggested that these purine-based compounds possess good oral availability and a favorable pharmacokinetic profile with no apparent toxicity. dovepress.com
Table 1: In Vitro and In Vivo Activity of an 8-Purine Derivative DPP-4 Inhibitor
| Parameter | Result | Reference |
|---|---|---|
| In Vitro DPP-4 Inhibition (IC50) | ||
| 8-Purine Derivative | 4.92 µM | nih.govresearchgate.net |
| Vildagliptin (Reference) | 3.21 µM | nih.govresearchgate.net |
| In Vivo Efficacy in ZDF Rats | ||
| Reduction in Fasting Hyperglycemia | 24% | researchgate.net |
| Reduction in HbA1c | 14% | researchgate.net |
Factor Xa Inhibition for Anticoagulant Applications
The blood coagulation cascade is a complex process, and Factor Xa (FXa) is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the generation of thrombin. google.com Inhibition of FXa is a well-established strategy for the development of anticoagulant drugs. google.com While direct research linking this compound analogues to FXa inhibition is not prominently available in the provided search results, the broader class of nitrogen-containing heterocyclic compounds, which includes purines, has been explored for this purpose. google.com These small molecule organic compounds can be designed to bind to the active sites of FXa. google.com
Several oral, direct FXa inhibitors are currently in clinical use, such as rivaroxaban, apixaban, and edoxaban. amegroups.orgnih.gov These agents act by competitively and reversibly binding to FXa, thereby preventing the conversion of prothrombin to thrombin. nih.govdrugbank.com This mechanism offers a more targeted anticoagulant effect compared to older anticoagulants like warfarin. amegroups.orgresearchgate.net The development of such inhibitors focuses on achieving high potency, selectivity, and favorable pharmacokinetic profiles. google.comdrugbank.com
Table 2: Examples of Oral Direct Factor Xa Inhibitors
| Drug | Mechanism of Action | Key Characteristics |
|---|---|---|
| Rivaroxaban | Direct, reversible inhibitor of free and clot-bound FXa. amegroups.org | First direct oral small molecule FXa inhibitor. amegroups.org |
| Apixaban | Highly selective and reversible inhibitor of FXa. amegroups.org | Effective orally and metabolized by the liver and kidneys. amegroups.org |
| Betrixaban | Competitive and reversible inhibition of FXa. drugbank.com | Selected for low hERG channel affinity. drugbank.com |
| Edoxaban | Direct, reversible, competitive, and specific inhibitor of FXa. nih.gov | Dosage adjustments based on creatinine (B1669602) clearance. nih.gov |
Interactions with Adenosine Receptors
Adenosine receptors, which are G-protein coupled receptors, are classified into four subtypes: A₁, A₂A, A₂B, and A₃. These receptors are involved in a wide array of physiological processes, and their modulation by ligands can produce various pharmacological effects. Analogues of 9-methyladenine (B15306), a structurally related purine, have been shown to act as antagonists at adenosine receptors. google.com
Research has demonstrated that substitutions at the N⁶ and 8-positions of the purine ring can significantly influence the potency and selectivity of these compounds for different adenosine receptor subtypes. google.comresearchgate.net For instance, N⁶-substitution on 9-methyladenine can markedly increase its potency at A₁ receptors. google.com Specifically, N⁶-Cyclopentyl-9-methyladenine is at least 100-fold more potent than 9-methyladenine at A₁ receptors. google.com
The introduction of different groups at the 8-position of the purine ring has also been a key strategy. The 8-bromo-9-ethyladenine (B1234844) derivative showed increased affinity for the A₂A receptor. researchgate.net Furthermore, a series of 2-n-butyl-9-methyl-8- nih.govdovepress.comontosight.aitriazol-2-yl-9H-purin-6-ylamine analogues were designed as selective A₂A antagonists. acs.org One compound from this series, ST1535, exhibited high affinity and selectivity for the A₂A subtype (Kᵢ = 6.6 nM). acs.org In general, 9-methylpurine (B1201685) derivatives have been found to be more selective, while 9H-purine derivatives tend to be more potent but less selective across the adenosine receptor subtypes. researchgate.net
Table 3: Adenosine Receptor Activity of Purine Analogues
| Compound/Analogue Class | Receptor Target(s) | Observed Effect | Reference |
|---|---|---|---|
| N⁶-Cyclopentyl-9-methyladenine | A₁ Adenosine Receptor | >100-fold increased potency compared to 9-methyladenine. google.com | google.com |
| 9-Methylpurine derivatives | Adenosine Receptors | Generally more selective. researchgate.net | researchgate.net |
| 9H-Purine derivatives | Adenosine Receptors | Generally more potent, but less selective. researchgate.net | researchgate.net |
| ST1535 (2-n-butyl-9-methyl-8- nih.govdovepress.comontosight.aitriazol-2-yl-9H-purin-6-ylamine) | A₂A Adenosine Receptor | Selective antagonist with Kᵢ = 6.6 nM. acs.org | acs.org |
| 2-alkynyl-8-aryl-9-methyladenine derivatives | A₂B Adenosine Receptor | Antagonistic effects. researchgate.net | researchgate.net |
Mutagenic and Genotoxic Effects in DNA Repair Research
Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, which can lead to mutations and potentially cancer. globalresearchonline.net All mutagens are genotoxic, but not all genotoxic substances are mutagenic. globalresearchonline.net 8-Methylguanine, a derivative of the purine guanine (B1146940), has been studied for its mutagenic and genotoxic effects. ontosight.ai Such compounds are valuable tools in DNA repair research, helping to elucidate the mechanisms cells use to protect the integrity of their genome. ontosight.ainih.gov
The persistence of DNA damage can lead to mutations if not corrected by the cell's DNA repair machinery. researchgate.net Key DNA repair pathways include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair. globalresearchonline.net The study of how cells respond to specific types of DNA damage, such as that induced by alkylating agents, has led to the understanding that DNA repair systems can become saturated at high doses of a genotoxin. nih.gov This saturation can lead to a threshold effect, where low doses of the agent are effectively repaired, but higher doses overwhelm the repair capacity, resulting in a non-linear dose-response for genotoxicity. nih.gov
Oxidative DNA damage is a common form of genotoxicity, leading to lesions such as 8-oxo-7,8-dihydroguanine (8-oxodG). oecd-ilibrary.org While 8-oxodG is a well-known biomarker for oxidative stress, its accumulation can overwhelm DNA repair mechanisms and lead to mutations and chromosomal aberrations. oecd-ilibrary.org The study of compounds like 8-methylguanine contributes to the understanding of how such DNA lesions are processed by the cell and the consequences of their misrepair. ontosight.ai
Target Identification, Validation, and Biological Process Probing
Identification of Specific Molecular Targets
The core of 8-Methyl-9H-purine's biological activity lies in its interaction with specific cellular components. As a purine (B94841) derivative, its structure is tailored to engage with enzymes and receptors that recognize endogenous purines. ontosight.ai The methyl group at the 8-position and other substitutions can enhance binding affinity and selectivity for these targets. vulcanchem.com
For instance, the introduction of a methyl group at the C8 position can increase hydrophobicity, potentially improving the compound's ability to cross cell membranes. vulcanchem.com The core purine structure itself is a well-established scaffold for designing molecules that interact with a variety of biological targets, including those involved in signal transduction and nucleic acid metabolism. ontosight.ai
Validation through Genetic and Biochemical Studies
Genetic and biochemical studies are crucial for validating the molecular targets of purine analogs. Research on various purine derivatives has demonstrated their ability to inhibit specific enzymes involved in critical cellular pathways. For example, some purine analogs act as inhibitors of protein kinases by competing with ATP, a natural purine derivative, for the ATP-binding site. rsc.org
Biochemical assays are employed to determine the inhibitory activity of these compounds against a panel of kinases. For example, trisubstituted purines have been tested to establish the relationship between their chemical structure and their inhibitory activity against plant mitogen-activated protein kinases (MAPKs). tandfonline.com These studies have shown that modifications at the C2, C6, and N9 positions of the purine ring can significantly influence their inhibitory potency and selectivity. tandfonline.com
Genetic approaches, such as using gain-of-function and loss-of-function mutants, are also employed to study the physiological roles of the target proteins and to validate the effects of inhibitors. tandfonline.com For example, the development of selective protein kinase inhibitors is vital for probing biological processes and holds promise for drug development. tandfonline.com
Exploration of Purine-Binding Pockets in Enzymes and Receptors
The design of specific purine-based inhibitors often focuses on exploiting the differences in the ATP-binding sites of various kinases. tandfonline.com This site, often a large hydrophobic surface, provides an opportunity for designing selective inhibitors. tandfonline.com
Docking studies and X-ray crystallography have been instrumental in understanding how purine analogs bind to their targets. For example, the binding of a 9H-purine scaffold to the bromodomain of BRD9 revealed an "induced-fit" mechanism, where the binding of the ligand causes a significant conformational change in the receptor's binding pocket. acs.org This highlights the plasticity of purine-binding pockets and provides a basis for designing highly specific inhibitors. acs.org
The exploration of these binding pockets involves analyzing hydrophobic interactions and the potential for hydrogen bonding. For instance, in the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) of Plasmodium falciparum, the aromatic group of purine-based compounds occupies a hydrophobic binding pocket, with key interactions involving specific amino acid residues. nih.gov
Role of Purine-Based Compounds in Probing Biological Processes
Purine-based compounds, including derivatives of this compound, serve as valuable tools for investigating a wide array of biological processes. nih.govlookchem.com Their ability to mimic endogenous purines allows them to interfere with and illuminate the workings of complex cellular machinery. rsc.org
Investigating Signal Transduction Pathways
Purines are key players in cellular signaling. researchgate.net Purine analogs are widely used to probe signal transduction pathways, particularly those mediated by protein kinases and G protein-coupled receptors (GPCRs). rsc.orgtandfonline.comscbt.com
By selectively inhibiting specific kinases, researchers can dissect the roles of these enzymes in various signaling cascades that control cell proliferation, differentiation, and apoptosis. tandfonline.com For example, purine analogs like roscovitine (B1683857) and olomoucine (B1683950) have been used as inhibitors of cyclin-dependent kinases (CDKs) and MAPKs to study their physiological roles. tandfonline.com The interaction of purine derivatives with adenosine (B11128) receptors, a class of GPCRs, is another key area of investigation, providing insights into processes like neurotransmission and inflammation. ontosight.ai
Examining Energy Metabolism and Nucleic Acid Synthesis
Purines are central to energy metabolism and the synthesis of DNA and RNA. jpionline.org Purine nucleotides like ATP and GTP are the primary energy currency of the cell. mhmedical.com Synthetic purine analogs can interfere with these processes, making them useful probes for studying their regulation.
For example, 6-mercaptopurine, a well-known purine analog, inhibits multiple steps in the de novo synthesis of purine nucleotides. taylorandfrancis.comnih.gov By observing the effects of such compounds, researchers can gain a deeper understanding of the pathways that produce the building blocks of nucleic acids and the mechanisms that regulate cellular energy levels. taylorandfrancis.com The inhibition of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH) by purine analogs can disrupt the production of guanine (B1146940) nucleotides, which are essential for both DNA and RNA synthesis and for energy metabolism. fpnotebook.com
Understanding Molecular Mechanisms Underlying Biological Activities
The study of purine-based compounds contributes significantly to understanding the molecular mechanisms that underpin their biological effects. nih.gov This involves elucidating how their chemical structure relates to their activity and how they interact with their molecular targets to produce a cellular response. lookchem.com
For instance, the cytotoxicity of many purine analogs is attributed to their ability to be incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and repair, and ultimately, to cell death. taylorandfrancis.comresearchgate.netcore.ac.uk However, the activity of these compounds is often multifaceted, involving effects on purine nucleotide metabolism and alterations in RNA and DNA function. taylorandfrancis.com By studying these diverse mechanisms, scientists can gain a comprehensive view of how purine analogs exert their biological effects, which is crucial for the development of new therapeutic agents. spandidos-publications.combenthamscience.com
Allosteric Modulation and Induced-Fit Mechanisms
The interaction between a ligand and its protein target can occur through various mechanisms that influence the protein's conformation and activity. While allosteric modulation involves a ligand binding to a site distinct from the primary (orthosteric) site to induce a conformational change, the induced-fit model describes how the binding site itself can adapt and reshape to accommodate the ligand. Research into derivatives of the this compound scaffold has provided significant insights into the latter, particularly in the context of bromodomains.
The 9H-purine scaffold has been identified as a template for developing inhibitors of bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues on histone tails and other proteins. nih.govacs.org The binding of these purine-based inhibitors to the bromodomain of BRD9, a component of the human SWI/SNF chromatin remodeling complex, exemplifies an induced-fit mechanism. nih.govmdpi.com This interaction induces a significant change in the three-dimensional shape of the receptor's binding cavity. nih.govacs.org This event is not a minor adjustment but an extensive rearrangement of the binding site, where several amino acid side chains rotate and shift to productively accommodate the ligand. nih.govacs.org
Pocket Plasticity of Target Proteins (e.g., BRD9 Bromodomain)
The plasticity of a protein's binding pocket is a critical factor in ligand recognition and binding affinity. The BRD9 bromodomain, in particular, exhibits remarkable pocket plasticity upon interaction with ligands derived from the 9H-purine scaffold. nih.gov This adaptability makes targeting BRD9 challenging, as the binding site can undergo significant conformational rearrangement upon ligand interaction. mdpi.com
Studies have revealed that the binding of a lead compound based on the 2-amine-9H-purine scaffold results in an unprecedented rearrangement of the residues that form the acetyllysine recognition site. nih.govacs.org This induced fit is more extensive than seen with other bromodomains, such as CREBBP. acs.org Key amino acid side chains, including those of Phe44, Phe47, and Tyr106, are particularly affected by the binding of inhibitors, highlighting the dynamic nature of the pocket. mdpi.com For instance, the binding of a 9H-purine-based inhibitor was shown to cause a 120° rotation in the side chain of Phe77 in BRD9, a conformational change not observed when the same compound binds to the BRD4 bromodomain. tandfonline.com This rearrangement effectively blocks a channel within the protein, demonstrating a significant alteration of the binding site's topology. tandfonline.com
This induced-fit pocket plasticity is a key determinant of the binding affinity and selectivity of these compounds. Even minor changes to the ligand's structure can render it unsuitable for interaction if the protein cannot adopt the necessary conformation. mdpi.com The development of potent and selective inhibitors for BRD9 has thus relied on understanding and leveraging this dynamic behavior through structure-based design. nih.govacs.org
Interactive Data Tables
Table 1: Research Findings on this compound Derivatives and BRD9 Interaction
| Compound/Scaffold | Target Protein | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| 6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine | BRD9 Bromodomain | Synthesized as a derivative to probe the acetyllysine cavity. | Induced-Fit | nih.govacs.org |
| 2-amine-9H-purine Scaffold | BRD9 Bromodomain | Developed into potent nanomolar ligands for BRD9. | Induced-Fit | nih.govacs.org |
Table 2: Pocket Plasticity Details of BRD9 Bromodomain
| Interacting Ligand | Affected Residues | Conformational Change | Consequence | Reference |
|---|---|---|---|---|
| 9H-purine-based inhibitor | Phe77 | 120° side chain rotation | Blocks the ZA-channel of the protein | tandfonline.com |
| General Binders | Phe44, Phe47, Tyr106 | Side chain rearrangement | Modulates binding affinity and specificity | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine |
| 2-amine-9H-purine |
| Phenylalanine (Phe) |
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.
In one study, a derivative of 8-Methyl-9H-purine, specifically 9-decyl-8-methyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine, was designed and evaluated as a potential anti-epilepsy drug candidate through in-silico molecular docking. ccsenet.orgccsenet.org The target receptor was the GABA transaminase (GABAT) enzyme, which is implicated in epilepsy. ccsenet.orgccsenet.org The docking simulation, performed using Autodock Vina, revealed a strong binding interaction for the this compound derivative within the enzyme's active site. ccsenet.orgccsenet.org
The calculated binding energy for this compound was -7.8 kcal/mol, which was significantly better than that of standard anti-epilepsy drugs like Carbamazepine (-6.5 kcal/mol) and Valproate (-4.5 kcal/mol). ccsenet.orgccsenet.org The analysis of the docked pose showed that the strong binding was due to specific interactions with amino acid residues in the GABAT active site. researchgate.net Notably, the derivative formed a hydrogen bond with a bond length of 2.96 Å to the amino acid Leucine (LEU 52). ccsenet.orgresearchgate.net These interactions are believed to be responsible for the potent inhibitory activity predicted by the model. researchgate.net
Another research effort involved the synthesis of 6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine to probe the binding cavity of the BRD4(1) bromodomain. acs.org Molecular modeling showed that the purine (B94841) fragments could be well-accommodated within the Kac binding site of BRD4(1). acs.orgnih.gov The interaction was primarily with hydrophobic residues such as Val87, Leu92, Leu94, and Ile146. nih.gov
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| 9-decyl-8-methyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine | GABAT | -7.8 | LEU 52 |
| Carbamazepine (Standard Drug) | GABAT | -6.5 | N/A |
| Valproate (Standard Drug) | GABAT | -4.5 | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules before their synthesis.
Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), relate the biological activity of molecules to their 3D properties, including steric and electrostatic fields. imtm.cz Such models have been developed for various series of purine derivatives to predict and optimize their inhibitory activity against targets like protein kinases, which are often implicated in cancer. imtm.czresearchgate.net
For instance, 3D-QSAR studies on 9H-purine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) have been conducted. researchgate.netlut.fi These models help to identify the key structural features responsible for potent inhibition. researchgate.net The statistical validity of these models is crucial for their predictive power. researchgate.net Studies on other kinases, like Bcr-Abl, have also used 3D-QSAR to design novel purine derivatives, including those with modifications at the C2, C6, and N9 positions. mdpi.com The insights from these models guide the structural modifications needed to enhance inhibitory potency. mdpi.comnih.gov While these studies focus on the broader purine class, the principles are directly applicable to optimizing derivatives of this compound. The models indicate that substitutions at various points on the purine ring, including the C8 position, can significantly influence activity. imtm.cz
| Model Type | Target | Cross-validated R² (q²) | Non-cross-validated R² (r²) | Field Contribution |
|---|---|---|---|---|
| CoMFA | EGFR | 0.65 | 0.95 | Steric and Electrostatic |
| CoMFA | Bcr-Abl | 0.73 | 0.96 | Steric and Electrostatic |
A key advantage of 3D-QSAR methods is the ability to visualize the results as contour maps. researchgate.net These maps highlight regions in 3D space around the aligned molecules where specific properties are predicted to either increase or decrease biological activity.
Steric Contour Maps : These maps show areas where bulky groups are favored (typically shown in green) or disfavored (typically shown in yellow) for activity. For purine derivatives targeting kinases, analysis often reveals that bulky substituents are not favorable near the C2 position of the purine ring, whereas larger groups might be beneficial elsewhere. imtm.cz
Electrostatic Contour Maps : These maps indicate regions where positive charge (blue contours) or negative charge (red contours) enhances activity. This information is critical for placing hydrogen bond donors or acceptors.
Hydrogen Bond Contour Maps : Specific maps can highlight favorable locations for hydrogen bond donors (cyan contours) and acceptors (purple contours).
Analysis of these maps for various purine inhibitors provides a clear roadmap for structural modification. researchgate.net For example, a map might suggest that adding a hydrogen bond donor group at a specific position on a substituent attached to the purine core would lead to a more potent inhibitor. researchgate.net This visual feedback is essential for rationalizing the design of new molecules, including novel this compound derivatives. lut.fi
Advanced Computational Techniques
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cuny.edu It is widely employed in chemistry and materials science to calculate various properties, including thermodynamic parameters. cuny.edu DFT methods are well-suited for studying noncovalent interactions and the thermodynamics of non-metal-containing molecules like purines. cuny.edu
In the context of purine chemistry, DFT calculations are used to:
Optimize Molecular Geometries : Determine the most stable 3D structure of purine derivatives. rjptonline.org
Calculate Reaction Energies : Predict the thermodynamics of chemical reactions, such as determining activation energies for reaction pathways. cuny.edu
Determine Electronic Properties : Calculate properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are important for understanding reactivity. rjptonline.org
The purine ring contains several nitrogen atoms and can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The most common and energetically significant tautomers for the core purine structure are the N7H and N9H forms. mdpi.comresearchgate.net The equilibrium between these tautomers is crucial as it can affect hydrogen bonding patterns and interactions with biological receptors. researchgate.net
Computational studies, often using DFT, are essential for determining the relative stability of these tautomers. mdpi.com For the unsubstituted purine molecule, calculations show that in the gas phase, the N9H tautomer is the most stable form. mdpi.commdpi.com The energy difference in polar solvents becomes much smaller, and both the N7H and N9H tautomers can coexist in significant amounts. mdpi.com
Substitution on the purine ring can significantly alter the tautomeric preference. mdpi.com Computational analyses of C8-substituted purines, which would include this compound, indicate that the N9H tautomer is generally favored. mdpi.com This preference can be attributed to intramolecular interactions, such as the one between the N9-H group and the lone pair on the N3 atom, which stabilizes the 9H form. mdpi.com The solvent environment also plays a critical role, as polar solvents can stabilize more dipolar tautomers, sometimes shifting the equilibrium. mdpi.com
| Compound | Phase/Solvent | Most Stable Tautomer | Relative Energy (N7H vs. N9H) |
|---|---|---|---|
| Unsubstituted Purine | Gas Phase | N9H | N9H is more stable |
| Unsubstituted Purine | Water | N9H / N7H | Similar energies, coexist |
| 8-substituted Purine | Gas Phase | N9H | N9H is generally favored |
In Silico Screening and Drug Design Rationalization
In silico screening and computational drug design have become indispensable tools in modern medicinal chemistry. These approaches utilize computational models and simulations to predict the interactions between small molecules and biological targets, thereby rationalizing the design of new therapeutic agents and identifying promising candidates from large virtual libraries. For purine derivatives, including the this compound scaffold, these methods are employed to explore their potential as inhibitors of various enzymes and receptors.
Utilizing Databases for Potent Inhibitor Identification (e.g., BindingDB)
Databases such as BindingDB serve as vast repositories of experimentally determined binding affinities, providing a crucial resource for virtual screening and the identification of potential lead compounds. nih.gov These databases can be queried based on chemical structure, target sequence, and other parameters to find known ligands for proteins of interest or to identify potential new targets for existing compounds. nih.govresearchgate.net For purine derivatives, these resources can be mined to understand the structure-activity relationships (SAR) that govern their binding to various biological targets.
While direct entries for this compound may be limited, the data available for analogous purine structures can provide valuable insights. For instance, studies on substituted 9H-purine derivatives have been conducted to explore their inhibitory potential against various kinases. researchgate.netoncotarget.com In one study, the introduction of a methyl group at the 8-position of a 9H-purine core was explored in an effort to design bromodomain inhibitors. However, the resulting this compound derivative exhibited very low affinity for the target bromodomains. acs.org
The general process of utilizing databases like BindingDB for inhibitor discovery involves:
Querying the database: Searching for compounds with similar scaffolds to this compound that have known biological activity.
Analyzing SAR data: Examining how different substituents on the purine ring affect binding affinity and selectivity.
Homology modeling: If the structure of the target protein is unknown, a model can be built based on the structures of related proteins to facilitate virtual screening.
Virtual screening: Docking libraries of compounds, including derivatives of this compound, into the binding site of the target protein to predict their binding affinity and mode.
Through these computational approaches, researchers can prioritize the synthesis and biological evaluation of compounds that are most likely to exhibit the desired activity, thereby accelerating the drug discovery process.
Theoretical Pharmacokinetic and Toxicity Predictions
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) of drug candidates are critical factors in their development. In silico models provide a rapid and cost-effective means of predicting these properties early in the drug discovery pipeline, helping to identify compounds with unfavorable profiles before significant resources are invested. ajol.infonih.gov Various computational tools and web servers, such as SWISS-ADME and pkCSM, are available for these predictions. ajol.inforesearchgate.net
For purine derivatives, including those based on the this compound scaffold, these predictive models can estimate a range of physicochemical and pharmacokinetic parameters. A study on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives as potential anti-proliferative agents utilized SWISS-ADME to predict their drug-likeness and pharmacokinetic profiles. The compounds were generally found to have good oral bioavailability, with no more than one violation of Lipinski's rule of five. researchgate.net
The types of predictions that can be made using these in silico tools are summarized in the table below, with illustrative data for hypothetical this compound derivatives based on general expectations for similar small molecules.
| Property Category | Predicted Parameter | Significance in Drug Design |
| Physicochemical Properties | Molecular Weight, LogP, H-bond donors/acceptors, TPSA | Influences solubility, permeability, and overall drug-likeness. |
| Absorption | Caco-2 permeability, Human intestinal absorption | Predicts the extent to which a compound will be absorbed from the gastrointestinal tract into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding | Determines the distribution of the compound throughout the body and its ability to reach the target site. |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Predicts the likelihood of drug-drug interactions and the metabolic stability of the compound. |
| Excretion | Total clearance | Estimates the rate at which the compound is removed from the body. |
| Toxicity | AMES toxicity, hERG inhibition, Hepatotoxicity | Flags potential for mutagenicity, cardiotoxicity, and liver damage. |
It is important to note that these in silico predictions are theoretical and require experimental validation. However, they are invaluable for guiding the selection and optimization of lead compounds. For example, if a potent this compound derivative is predicted to have poor oral absorption, medicinal chemists can modify its structure to improve this property while attempting to maintain its biological activity.
Protein Dynamics and Interactions
Understanding the dynamic nature of proteins and their interactions with ligands is crucial for elucidating biological mechanisms and for the rational design of drugs. Computational methods, in conjunction with experimental techniques, provide powerful tools for studying these dynamic processes.
Time-Resolved Fluorescence Anisotropy (TRFA) for Biomolecule Dynamics
Time-resolved fluorescence anisotropy (TRFA) is a sensitive spectroscopic technique used to probe the rotational dynamics of fluorescent molecules. basicmedicalkey.com By measuring the depolarization of fluorescence emission over time following excitation with polarized light, TRFA can provide information about the size, shape, and flexibility of a molecule, as well as its interactions with other molecules. idex-hs.com This technique is particularly useful for studying protein-ligand binding, protein aggregation, and the dynamics of nucleic acids. basicmedicalkey.comresearchgate.net
In the context of purine derivatives, TRFA can be employed to study their interactions with biological targets such as enzymes and nucleic acids. Since natural nucleosides are generally non-fluorescent, this often requires the use of fluorescent purine analogs. researchgate.net For example, 2-aminopurine (B61359), a fluorescent isomer of adenine (B156593), is widely used as a probe to study DNA and RNA dynamics and their interactions with proteins. researchgate.net Similarly, studies on 8-vinyldeoxyguanosine have utilized time-resolved fluorescence spectroscopy to understand its excited-state dynamics, which are relevant to its use as a fluorescent probe. mdpi.com
The fundamental principle of a TRFA experiment involves:
Excitation: A fluorescent sample is excited with a short pulse of vertically polarized light.
Emission Detection: The fluorescence emission is measured over time through polarizers oriented parallel and perpendicular to the excitation polarization.
Anisotropy Calculation: The time-dependent fluorescence anisotropy, r(t), is calculated from the parallel and perpendicular fluorescence decay curves.
Data Analysis: The anisotropy decay is analyzed to obtain information about the rotational correlation times of the fluorophore, which reflect its rotational mobility.
When a small fluorescent ligand like an this compound analog binds to a much larger protein, its rotational motion is significantly restricted. This results in a slower anisotropy decay and a higher steady-state anisotropy, providing a direct measure of the binding interaction. TRFA can also be used to study homo-FRET (Förster Resonance Energy Transfer) between identical fluorophores, which can provide insights into protein dimerization and oligomerization. plos.org
The table below summarizes the key parameters obtained from TRFA and their interpretation in the context of studying the interaction of a fluorescent this compound analog with a target protein.
| TRFA Parameter | Description | Interpretation in a Binding Study |
| Initial Anisotropy (r₀) | The anisotropy at time zero, determined by the angle between the absorption and emission transition dipoles. | Provides a baseline for the measurement and can indicate changes in the fluorophore's electronic structure upon binding. |
| Rotational Correlation Time (φ) | The characteristic time for the rotational motion of the fluorophore. | A significant increase in φ upon addition of a protein indicates that the fluorescent ligand is binding to the larger macromolecule. |
| Fractional Amplitude (β) | In a multi-component decay, this represents the proportion of each species. | Can be used to determine the fraction of bound versus free ligand in a sample. |
While there are no specific TRFA studies reported for this compound in the provided context, the principles and methodologies described are directly applicable to the study of its fluorescent derivatives and their interactions with biomolecules.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques provide the foundational data for the structural confirmation and purity assessment of 8-Methyl-9H-purine. These methods probe the molecular structure at an atomic level and separate the compound from any impurities or by-products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its analogs. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), establish connectivity between atoms, allowing for complete structural assignment. mdpi.comcore.ac.uk
HMQC experiments identify direct one-bond correlations between protons and the carbons they are attached to. libretexts.org In contrast, HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH), which is critical for piecing together the molecular skeleton, especially in identifying connections involving quaternary carbons. core.ac.uklibretexts.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives Data presented for derivatives containing the this compound core.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Source |
|---|---|---|---|
| 6-(Benzyloxy)-9-isopropyl-8-methyl-9H-purine (in CDCl₃) | 8.47 (s, 1H, H-2), 7.54–7.30 (m, 5H, Ph), 5.65 (s, 2H, OCH₂Ph), 4.75 (m, 1H, CH(CH₃)₂), 2.65 (s, 3H, 8-CH₃), 1.69 (d, 6H, NCH(CH₃)₂) | 159.41, 153.57, 150.69, 150.41, 136.42, 128.43, 128.35, 127.98, 120.73, 68.06, 48.35, 21.23, 15.22 | rsc.org |
| 9-Benzyl-6-ethoxy-8-methyl-9H-purine (in CDCl₃) | 8.50 (s, 1H, H-2), 7.32–7.13 (m, 5H, Ph), 5.40 (s, 2H, CH₂Ph), 4.65 (q, 2H, OCH₂CH₃), 2.51 (s, 3H, 8-CH₃), 1.51 (t, 3H, OCH₂CH₃) | 159.83, 153.55, 151.51, 151.42, 135.49, 128.98, 128.10, 126.92, 120.33, 62.95, 46.08, 14.58, 14.39 | rsc.org |
| 6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine | NMR data not explicitly detailed in the provided search results. | NMR data not explicitly detailed in the provided search results. | acs.org |
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the analyte with minimal fragmentation. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments. rsc.orgroyalsocietypublishing.orgroyalsocietypublishing.org
When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a versatile tool for identifying and quantifying the compound in complex mixtures. royalsocietypublishing.orgchromatographyonline.com The fragmentation patterns observed in the mass spectrum provide valuable structural information that complements NMR data. vulcanchem.com
Biological Assay Methodologies
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. sigmaaldrich.comdrugdiscoverynews.comresearchhub.com This assay is based on the principle that metabolically active cells with functional mitochondria can reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. sigmaaldrich.comdrugdiscoverynews.com The amount of formazan produced, which is dissolved and quantified by measuring its absorbance, is directly proportional to the number of viable cells. drugdiscoverynews.comwindows.net This technique is instrumental in high-throughput screening to evaluate the cytotoxic or anti-proliferative effects of compounds like this compound derivatives on cancer cell lines. sigmaaldrich.comwindows.netresearchgate.net For instance, the inhibitory effects of newly synthesized 9-ethyl-9H-purine derivatives were studied using the MTT assay on various cancer cell lines, including HeLa, SiHa, and CaSki. researchgate.net The assay typically involves seeding cells in a 96-well plate, treating them with the test compound, incubating with MTT solution for a few hours, and then solubilizing the formazan crystals for absorbance reading. sigmaaldrich.comresearchhub.com
Trypan Blue Exclusion: The Trypan Blue exclusion test is a simple and rapid method for determining cell viability. thermofisher.comnih.gov This dye exclusion assay is based on the principle that viable cells with intact cell membranes can exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue. thermofisher.comnih.gov By mixing a cell suspension with trypan blue and examining the cells under a microscope, the percentage of viable cells can be calculated by dividing the number of unstained cells by the total number of cells. thermofisher.com This method is often used in conjunction with other assays to confirm cell viability data. researchgate.netthermofisher.com
Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population. Following treatment with a compound of interest, such as a derivative of this compound, cells are stained with a fluorescent dye that binds to DNA, like propidium (B1200493) iodide (PI). The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest at a specific phase, which is a common mechanism for anti-cancer agents. For example, studies have shown that certain purine (B94841) derivatives can induce G2/M phase arrest in breast cancer cells. researchgate.net
Annexin-V Staining: Annexin-V staining is a widely used method to detect apoptosis, or programmed cell death. lumiprobe.comthermofisher.cn During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. lumiprobe.comthermofisher.cnnovusbio.com Annexin-V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (like FITC) and used to label these apoptotic cells. thermofisher.cnnovusbio.com When used in combination with a dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), flow cytometry can distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+). novusbio.com This assay has been employed to demonstrate that some purine analogues induce cell death via apoptosis. rsc.org
Table 1: In Vitro Cellular Assays for this compound Derivatives
| Assay | Principle | Endpoint Measured | Relevance to this compound Research |
|---|---|---|---|
| MTT Assay | Metabolic reduction of MTT to formazan by viable cells. drugdiscoverynews.comresearchhub.com | Cell viability and proliferation. sigmaaldrich.com | Screening for cytotoxic and anti-proliferative activity. researchgate.net |
| Trypan Blue Exclusion | Exclusion of dye by cells with intact membranes. thermofisher.comnih.gov | Cell viability. thermofisher.com | Confirming cell viability counts. researchgate.net |
| Cell Cycle Analysis | Staining of DNA with a fluorescent dye to determine DNA content. | Distribution of cells in different phases of the cell cycle. | Identifying mechanisms of action such as cell cycle arrest. researchgate.net |
| Annexin-V Staining | Binding of fluorescently labeled Annexin-V to phosphatidylserine on the surface of apoptotic cells. lumiprobe.comthermofisher.cn | Detection and quantification of apoptosis. novusbio.com | Determining if cell death is induced via apoptosis. rsc.org |
Enzymatic assays are crucial for identifying the specific molecular targets of this compound derivatives. These assays measure the ability of a compound to inhibit or activate a particular enzyme. For instance, derivatives of this compound have been evaluated for their inhibitory effects against various kinases, which are enzymes that play critical roles in cell signaling and are often dysregulated in cancer. The potency of an inhibitor is typically quantified by its IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, a novel 8-purine derivative was shown to inhibit dipeptidyl peptidase-4 (DPP-4) activity in a dose-dependent manner, with a determined IC₅₀ value. nih.gov Similarly, competitive enzyme-linked immunosorbent assays (ELISAs) have been developed to quantify purine analogs by having them compete with an immobilized analog for binding to a specific antibody. asm.org
NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor proteins. aging-us.com Upon stimulation by various signals, such as pro-inflammatory cytokines, the inhibitor is degraded, allowing NF-κB to translocate to the nucleus and activate the expression of target genes. nih.gov The activation of NF-κB is a key event in inflammatory responses. nih.gov Some 9H-purine derivatives have been investigated as inhibitors of the NF-κB signaling pathway. nih.gov The effect of these compounds on NF-κB activation can be measured using reporter gene assays or by quantifying the nuclear translocation of NF-κB subunits like p65. aging-us.commdpi.com
Pro-inflammatory Cytokine Measurement: Pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), are signaling molecules that promote inflammation. nih.govthermofisher.com The levels of these cytokines can be measured to assess the anti-inflammatory potential of this compound derivatives. nih.gov Techniques like ELISA and multiplex bead assays are commonly used to quantify the concentration of specific cytokines in cell culture supernatants or biological fluids. For example, a study on 9-cinnamyl-9H-purine derivatives demonstrated their ability to reduce the levels of IL-6, TNF-α, and IL-1β in lipopolysaccharide (LPS)-induced macrophages. nih.gov
Table 2: Gene Expression Analysis Methods for this compound Derivatives
| Analysis | Methodology | Information Gained | Relevance to this compound Research |
|---|---|---|---|
| NF-κB Activation | Reporter gene assays, Western blot for nuclear translocation of NF-κB subunits. aging-us.commdpi.com | Modulation of the NF-κB signaling pathway. | Evaluating anti-inflammatory and anti-cancer potential. nih.gov |
| Pro-inflammatory Cytokine Measurement | ELISA, multiplex bead assays. nih.gov | Quantification of key inflammatory mediators. thermofisher.combioinst.com | Assessing anti-inflammatory activity. nih.gov |
Future Research Directions and Translational Potential
Development of Next-Generation Purine (B94841) Analogues
The development of next-generation purine analogues is a key area of future research, with a focus on enhancing therapeutic efficacy and selectivity. The core strategy involves the targeted modification of the 8-methyl-9H-purine scaffold to optimize interactions with biological targets. The introduction of various substituents at the C2, C6, and N9 positions of the purine ring can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, thereby improving its drug-like characteristics.
One promising approach is the synthesis of poly-substituted purine libraries, which allows for the systematic exploration of structure-activity relationships (SAR). rsc.org By creating a diverse collection of analogues with modifications at different positions, researchers can identify compounds with improved potency and target specificity. For instance, the introduction of a benzoxy group at the C6 position of the purine ring has been shown to confer antiproliferative activity in leukemia cell lines. rsc.org
Furthermore, the development of acyclic nucleoside analogues based on the this compound scaffold represents another avenue for creating next-generation therapeutics. These compounds, which lack the sugar moiety of traditional nucleosides, can exhibit potent antiviral and anticancer activities. nih.gov
Addressing Challenges in Clinical Translation
Despite the therapeutic potential of purine analogues, their translation into clinical practice is often hampered by several challenges. A primary obstacle is the potential for off-target effects and toxicity, which can arise from the structural similarity of purine analogues to endogenous nucleosides. nih.gov This can lead to the inhibition of essential cellular processes, such as DNA synthesis and repair, in healthy cells. mdpi.com
Another significant challenge is the development of drug resistance. Cancer cells, for example, can develop resistance to purine analogues through various mechanisms, including altered drug metabolism and target mutations. nih.gov Overcoming these challenges requires the development of strategies to enhance the selectivity of purine analogues for their intended targets and to circumvent resistance mechanisms.
The limited solubility of some purine analogues can also pose a hurdle to their clinical development, making formulation and administration difficult. mdpi.com Future research will need to focus on developing novel drug delivery systems and formulations to improve the bioavailability and therapeutic index of these compounds.
Exploration of Novel Therapeutic Areas and Biological Pathways
While purine analogues have traditionally been used in the treatment of cancer and viral infections, there is a growing interest in exploring their potential in other therapeutic areas. mdpi.comnih.gov The diverse biological activities of these compounds suggest that they may be effective against a wide range of diseases.
One area of active investigation is the use of purine analogues in the treatment of neurodegenerative diseases. nih.gov Certain purine derivatives have shown promise in preclinical models of Alzheimer's disease by reducing the accumulation of toxic protein aggregates. nih.gov
The immunomodulatory properties of purine analogues also make them attractive candidates for the treatment of autoimmune and inflammatory disorders. nih.gov By modulating the activity of immune cells, these compounds could help to suppress the aberrant immune responses that underlie these conditions. nih.gov
Furthermore, the exploration of novel biological pathways targeted by this compound and its derivatives could uncover new therapeutic opportunities. For example, some purine analogues have been found to inhibit kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. d-nb.info
Advanced Synthetic Methodologies for Complex Analogues
The synthesis of complex purine analogues with precise structural modifications is crucial for advancing drug discovery efforts. Traditional synthetic methods can be cumbersome and often result in low yields. nih.gov Therefore, the development of advanced synthetic methodologies is a key priority.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of purine derivatives, leading to shorter reaction times and improved yields. numberanalytics.com Catalytic methods, employing transition metals, have also been shown to enhance the efficiency and selectivity of purine synthesis. numberanalytics.com
Photoredox/nickel dual catalysis represents a more recent advancement, enabling the direct C-H functionalization of the purine core. nih.gov This approach allows for the late-stage introduction of diverse functional groups, providing a flexible and efficient means of generating novel analogues. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, including the design of novel purine analogues. d-nb.infonumberanalytics.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. nih.gov
Quantitative structure-activity relationship (QSAR) models, powered by ML algorithms, can be used to predict the therapeutic activity and toxicity of purine analogues based on their chemical structures. d-nb.info This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis and experimental testing. researchgate.net
By leveraging the power of AI and ML, researchers can accelerate the design-make-test cycle of drug discovery, leading to the faster identification and optimization of novel purine-based therapeutics. nih.gov
Q & A
Q. What are the established synthetic routes for 8-Methyl-9H-purine derivatives?
Synthesis typically involves multi-step reactions, such as condensation of amines with cyanide precursors under reflux conditions (methanol/ammonia mixtures). For example, related pyrrolo-pyrimidine derivatives are synthesized via refluxing 3-aminopyrroles with formamide or phenylamine, followed by recrystallization in ethanol-DMF . Key parameters include reaction time (6–8 hours) and purification methods (e.g., column chromatography) to achieve >95% purity.
Q. How is the molecular structure of this compound characterized experimentally?
Researchers use NMR (¹H and ¹³C), IR spectroscopy, and X-ray crystallography. For instance, 6,9-dimethyl-9H-purine derivatives are characterized by distinct proton shifts (e.g., methyl groups at δ 3.3–3.5 ppm in ¹H NMR) and IR carbonyl stretches (~1650 cm⁻¹). NIST databases provide reference spectra for validation .
Q. What safety protocols are critical for handling this compound in the lab?
Follow OSHA guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Storage requires airtight containers at 2–8°C, away from oxidizers .
Q. Which spectroscopic techniques confirm the purity of this compound?
High-resolution mass spectrometry (HRMS) and HPLC-UV (λ = 260 nm) are standard. For example, 9-methylpurine derivatives show characteristic UV maxima due to π→π* transitions in the purine ring. FT-IR can verify functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹ in chlorinated analogs) .
Advanced Research Questions
Q. How do researchers resolve contradictions in bioactivity data for this compound derivatives?
Systematic meta-analysis is recommended: compare IC₅₀ values across cell lines (e.g., Mycobacterium tuberculosis H37Rv vs. mammalian cells) while controlling for assay conditions (pH, solvent DMSO%). Cross-validate using orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding affinities .
Q. What methodologies optimize solubility of this compound derivatives for in vitro assays?
Modify substituents to enhance hydrophilicity: introduce hydroxyl or amine groups at C2/C6. Solubility data for analogs (e.g., 9-methyluric acid in water: 4.525E+00 moles/L at 25°C) guide co-solvent selection (e.g., PEG-400) .
Q. How is thermodynamic stability of this compound evaluated?
Use differential scanning calorimetry (DSC) to measure melting points (e.g., 182°C for 9-methyluric acid) and Gibbs free energy (ΔG) via gas-phase ion energetics. NIST data provide ΔfH° (enthalpy of formation) for stability comparisons .
Q. What challenges exist in elucidating the antimycobacterial mechanism of this compound analogs?
Target identification requires proteomic profiling (e.g., affinity chromatography with immobilized analogs) and molecular docking studies. Contradictions in enzyme inhibition data (e.g., vs. InhA) may arise from off-target effects, necessitating CRISPR-Cas9 knockout validation .
Methodological Notes
- Data Sources : Prioritize NIST Chemistry WebBook for thermodynamic/spectral data and peer-reviewed syntheses (e.g., Medicinal Chemistry Research) .
- Contradiction Management : Document assay conditions rigorously (e.g., solvent purity, temperature gradients) to isolate variables .
- Ethical Reporting : Adhere to ICMJE standards for chemical descriptions (IUPAC names, CAS numbers) and spectral data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
